molecular formula C9H8BrNO2 B580516 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one CAS No. 1260778-66-2

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Cat. No.: B580516
CAS No.: 1260778-66-2
M. Wt: 242.072
InChI Key: PAIXLUJFHMKEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one is a valuable chemical intermediate designed for the synthesis of novel compounds in medicinal chemistry and drug discovery. The 2H-1,4-benzoxazin-3-one core is a privileged, rigid planar scaffold known for its diverse biological activities and relatively low toxicity . The bromo substituent at the 7-position provides a key synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the structure for structure-activity relationship (SAR) studies. This compound serves as a key precursor in the development of potential therapeutics. Derivatives of the 1,4-benzoxazin-3-one scaffold have demonstrated significant promise in anticancer research, where they can act as DNA intercalators, inducing DNA damage, triggering apoptosis, and activating autophagy pathways in tumor cells . Furthermore, this scaffold is widely used in neuroscience research; when hybridized with other pharmacophores like the 1,2,3-triazole, it yields compounds with potent anti-inflammatory effects in microglial cells, reducing pro-inflammatory cytokines and activating the Nrf2-HO-1 pathway, which is relevant for neurodegenerative diseases . The 4-methyl group can influence the molecule's physicochemical properties and its interaction with biological targets. By providing this versatile building block, we enable researchers to efficiently explore new chemical space for developing lead compounds against cancer and neuroinflammatory conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-methyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIXLUJFHMKEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20716499
Record name 7-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260778-66-2
Record name 7-Bromo-4-methyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20716499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct published synthesis for this specific compound, this guide outlines a robust and logical two-step synthetic route based on established chemical transformations for analogous structures. The protocols provided are adapted from well-documented procedures for the synthesis of similar 1,4-benzoxazin-3-one derivatives.

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved through a two-step process. The initial step involves the formation of the benzoxazinone core via the reaction of 2-amino-4-bromophenol with chloroacetyl chloride. This is followed by a selective N-methylation of the resulting intermediate, 7-Bromo-2H-1,4-benzoxazin-3-one, to yield the final product.

Synthetic Pathway 2-amino-4-bromophenol 2-Amino-4-bromophenol Intermediate 7-Bromo-2H-1,4-benzoxazin-3-one 2-amino-4-bromophenol->Intermediate Step 1: Cyclization Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate Final_Product This compound Intermediate->Final_Product Step 2: N-Methylation Methyl_iodide Methyl iodide Methyl_iodide->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 7-Bromo-2H-1,4-benzoxazin-3-one

This procedure is adapted from a general method for the synthesis of 1,4-benzoxazin-3-ones.[1]

Materials:

  • 2-Amino-4-bromophenol

  • Chloroacetyl chloride

  • Sodium hydrogen carbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice water

  • Methanol

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-bromophenol (1 equivalent) in dichloromethane.

  • Add sodium hydrogen carbonate (3-4 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred suspension over a period of 15-20 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from methanol to afford pure 7-Bromo-2H-1,4-benzoxazin-3-one.

Step 2: Synthesis of this compound

This protocol is based on standard N-methylation procedures for lactams.

Materials:

  • 7-Bromo-2H-1,4-benzoxazin-3-one

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • In a 100 mL round-bottom flask, combine 7-Bromo-2H-1,4-benzoxazin-3-one (1 equivalent) and anhydrous potassium carbonate (1.5-2 equivalents) in acetone or DMF.

  • Add methyl iodide (1.2-1.5 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If DMF is used as the solvent, pour the reaction mixture into water and extract with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield this compound.

Data Presentation

Reactant and Product Information
Compound NameMolecular FormulaMolecular Weight ( g/mol )RoleCAS Number
2-Amino-4-bromophenolC₆H₆BrNO188.02Starting Material3964-52-1
Chloroacetyl chlorideC₂H₂Cl₂O112.94Reagent79-04-9
7-Bromo-2H-1,4-benzoxazin-3-oneC₈H₆BrNO₂228.04Intermediate65955-77-3
Methyl iodideCH₃I141.94Reagent74-88-4
This compoundC₉H₈BrNO₂242.07Final Product1260778-66-2
Expected Characterization Data

The following table summarizes the expected analytical data for the final product based on the analysis of similar benzoxazinone structures. Actual experimental values may vary.

AnalysisExpected Results
Appearance Off-white to light brown solid
Melting Point Not available; expected to be a crystalline solid with a defined melting point.
¹H NMR Predicted shifts (CDCl₃, 400 MHz), δ (ppm): 7.2-7.5 (m, 3H, Ar-H), 4.6 (s, 2H, -O-CH₂-), 3.4 (s, 3H, N-CH₃).
¹³C NMR Predicted shifts (CDCl₃, 100 MHz), δ (ppm): 165 (C=O), 145 (C-O), 140 (C-N), 125-130 (Ar-C), 115 (C-Br), 67 (-O-CH₂-), 30 (N-CH₃).
IR (KBr) Expected characteristic peaks (cm⁻¹): ~1680 (C=O, amide), ~1600, 1500 (C=C, aromatic), ~1250 (C-O, ether), ~1100 (C-N).
Mass Spec (ESI) Expected m/z: [M+H]⁺ = 242.98, [M+Na]⁺ = 264.96. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be observed.
Purity >95% after purification.
Yield Overall yield is expected to be in the range of 50-70% based on analogous reactions.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from starting materials to the purified final product.

Experimental Workflow cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: N-Methylation Reaction_Setup_1 1. Dissolve 2-amino-4-bromophenol and NaHCO3 in CH2Cl2 Cooling_1 2. Cool to 0°C Reaction_Setup_1->Cooling_1 Addition_1 3. Add Chloroacetyl chloride Cooling_1->Addition_1 Reaction_1 4. Stir at room temperature Addition_1->Reaction_1 Workup_1 5. Quench with ice water Reaction_1->Workup_1 Filtration_1 6. Filter and wash precipitate Workup_1->Filtration_1 Purification_1 7. Recrystallize from Methanol Filtration_1->Purification_1 Intermediate_Product Intermediate: 7-Bromo-2H-1,4-benzoxazin-3-one Purification_1->Intermediate_Product Reaction_Setup_2 8. Combine Intermediate, K2CO3, and Methyl iodide in Acetone/DMF Intermediate_Product->Reaction_Setup_2 Reaction_2 9. Reflux for 4-6 hours Reaction_Setup_2->Reaction_2 Workup_2 10. Filter and concentrate Reaction_2->Workup_2 Purification_2 11. Column Chromatography Workup_2->Purification_2 Final_Product_Node Final Product: This compound Purification_2->Final_Product_Node

Caption: Detailed workflow for the synthesis and purification.

This guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. Researchers are advised to perform small-scale trial reactions to optimize the conditions for their specific laboratory settings. Standard laboratory safety precautions should be followed throughout the experimental procedures.

References

An In-Depth Technical Guide to 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one: A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one, with the CAS Number 1260778-66-2, is a halogenated derivative of the 1,4-benzoxazin-3-one core structure.[1][2][3] This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable scarcity of specific data for this particular compound. This guide provides a summary of the available information and outlines general characteristics and methodologies applicable to the broader class of 1,4-benzoxazin-3-ones, while highlighting the current knowledge gaps for this compound.

Core Chemical Properties

PropertyValueSource
CAS Number 1260778-66-2[2]
Molecular Formula C₉H₈BrNO₂[1][4]
Molecular Weight 242.07 g/mol [4]
IUPAC Name This compoundN/A

Note: Properties such as melting point, boiling point, and solubility have not been found in the surveyed literature for this specific compound.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound has not been identified in the public domain. However, general synthetic strategies for the 1,4-benzoxazin-3-one scaffold are well-documented. A common approach involves the cyclization of a substituted 2-aminophenol precursor.

A plausible, though unverified, synthetic route for this compound could involve the N-methylation of a 7-bromo-2H-1,4-benzoxazin-3-one intermediate. The synthesis of this intermediate would likely start from 2-amino-5-bromophenol.

General Synthetic Workflow (Hypothetical):

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: N-Methylation 2-amino-5-bromophenol 2-amino-5-bromophenol Intermediate_A 2-(2-chloroacetamido)-5-bromophenol 2-amino-5-bromophenol->Intermediate_A Base Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Intermediate_A Intermediate_B 7-bromo-2H-1,4-benzoxazin-3-one Intermediate_A->Intermediate_B Base Target_Compound This compound Intermediate_B->Target_Compound Base Methyl_iodide Methyl_iodide Methyl_iodide->Target_Compound

Caption: Hypothetical synthesis of this compound.

Note: This represents a generalized synthetic pathway and has not been experimentally validated for this specific compound based on available literature.

Spectral and Analytical Data

No specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in public spectral databases. For the broader class of 1,4-benzoxazin-3-one derivatives, characteristic spectral features would be expected, such as:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methylene protons of the oxazine ring, and the N-methyl protons.

  • ¹³C NMR: Resonances for the aromatic carbons, the methylene carbon, the N-methyl carbon, and a characteristic downfield signal for the carbonyl carbon.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the lactam group.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine.

Reactivity and Stability

The reactivity of this compound has not been specifically described. Generally, the 1,4-benzoxazin-3-one ring system is relatively stable. Potential reactions could involve nucleophilic substitution at the bromine-substituted position on the aromatic ring or reactions involving the lactam functionality under harsh conditions. Stability data for the title compound is not available.[5]

Biological Activity and Potential Applications

There is no published information on the biological activity, mechanism of action, or potential applications of this compound. However, the 1,4-benzoxazin-3-one scaffold is a known pharmacophore found in compounds with a wide range of biological activities, including but not limited to:

  • Anticancer

  • Antimicrobial

  • Anti-inflammatory

  • Antiviral

The presence of a bromine atom and a methyl group on the core structure of this compound suggests that it could be a candidate for biological screening in various assays.

Potential Research Workflow for Biological Evaluation:

G Compound This compound Screening Initial Biological Screening (e.g., cytotoxicity, antimicrobial) Compound->Screening Hit_Identified Identification of Biological Activity ('Hit' Compound) Screening->Hit_Identified Mechanism_Study Mechanism of Action Studies (e.g., target identification, pathway analysis) Hit_Identified->Mechanism_Study Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Mechanism_Study->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

References

In-depth Technical Guide: 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Researchers, Scientists, and Drug Development Professionals,

This guide addresses the topic of the mechanism of action for the specific compound 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one . Following a comprehensive review of publicly available scientific literature and databases, it must be reported that there is currently no specific research detailing the mechanism of action, biological activity, or therapeutic targets for this particular molecule.

The 1,4-benzoxazin-3-one scaffold, to which this compound belongs, is recognized as a "privileged structure" in medicinal chemistry. This designation indicates that derivatives from this chemical class have been found to interact with a wide range of biological targets, demonstrating a broad spectrum of pharmacological activities.

While direct data on this compound is not available, this guide will provide a general overview of the known biological activities and investigated mechanisms of action for the broader class of 1,4-benzoxazin-3-one derivatives. This information may serve as a foundational resource for initiating research into the specific properties of this compound.

General Biological Activities of the 1,4-Benzoxazin-3-one Scaffold

Derivatives of 1,4-benzoxazin-3-one have been synthesized and evaluated for a variety of therapeutic applications. The diverse biological profile of this class of compounds suggests that substitutions on the benzoxazinone ring system can significantly influence their biological activity.

Potential Therapeutic Areas for 1,4-Benzoxazin-3-one Derivatives:
  • Anticancer: Certain derivatives have been investigated as potential anti-proliferative agents. For instance, some 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent and orally active PI3K/mTOR dual inhibitors, a key signaling pathway in cancer cell growth and survival.

  • Antifungal: A number of 1,4-benzoxazin-3-one derivatives have demonstrated in vitro activity against various plant pathogenic fungi.

  • Anticonvulsant: Studies on 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have shown anticonvulsant properties in preclinical models.

  • Anti-inflammatory: The anti-inflammatory potential of this scaffold has been explored, with some derivatives showing inhibitory effects in cellular models of inflammation.

  • Antimicrobial: The benzoxazinone core is present in some classical antimicrobial agents, and various derivatives have been screened for antibacterial and antimycobacterial activity.

  • Other Activities: The broader benzoxazine class has been associated with a range of other biological effects, including antiviral, antimalarial, anti-Alzheimer's, antidiabetic, antioxidant, and antiobesity properties. They have also been studied as inhibitors of human leukocyte elastase and serine proteases.

Postulated Mechanisms of Action for the 1,4-Benzoxazin-3-one Class

Given the absence of specific data for this compound, a logical starting point for investigation would be to explore mechanisms that have been identified for structurally related compounds.

Potential Signaling Pathway Involvement

The diagram below illustrates a hypothetical workflow for investigating the mechanism of action of a novel 1,4-benzoxazin-3-one derivative, based on activities reported for the broader class.

G cluster_screening Initial Biological Screening cluster_moa Mechanism of Action Studies cluster_validation In Vivo Validation Compound This compound Phenotypic_Screening Phenotypic Screening (e.g., anticancer, antifungal, anti-inflammatory assays) Compound->Phenotypic_Screening Hit_Identification Identification of Biological Activity ('Hit') Phenotypic_Screening->Hit_Identification Target_Deconvolution Target Deconvolution (e.g., affinity chromatography, proteomics) Hit_Identification->Target_Deconvolution Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot for PI3K/mTOR, kinase assays) Target_Deconvolution->Pathway_Analysis Enzymatic_Assays Direct Enzymatic Assays Target_Deconvolution->Enzymatic_Assays Animal_Models Disease-Specific Animal Models Pathway_Analysis->Animal_Models Enzymatic_Assays->Animal_Models Efficacy_Toxicity Evaluation of Efficacy and Toxicity Animal_Models->Efficacy_Toxicity

Caption: A generalized workflow for the investigation of the mechanism of action for a novel benzoxazinone compound.

Future Directions

The lack of data on this compound presents a clear opportunity for novel research. Based on the activities of related compounds, initial investigations could focus on its potential as an anticancer, antifungal, or anticonvulsant agent. High-throughput screening against panels of cancer cell lines or fungal strains could provide initial "hits." Subsequently, more focused in vitro and in vivo studies would be necessary to elucidate its specific mechanism of action and therapeutic potential.

Disclaimer: This document is intended for informational purposes only and is based on the general properties of the 1,4-benzoxazin-3-one chemical class. The potential activities and mechanisms described herein are speculative for this compound and require experimental validation.

References

Unveiling the Therapeutic Potential of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct biological activity data for the specific compound 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one is not extensively available in publicly accessible literature. This guide, therefore, provides a comprehensive overview of the biological activities of the broader 1,4-benzoxazin-3-one chemical class, drawing upon data from structurally related analogs to infer the potential therapeutic profile of the target compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

The 1,4-benzoxazin-3-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1] This core structure is present in a number of natural products and has been extensively utilized as a template for the design and synthesis of novel therapeutic agents.[2] The diverse pharmacological properties associated with this scaffold, including anticancer, antimicrobial, and enzyme inhibitory activities, underscore its potential in drug discovery. This technical guide focuses on the prospective biological activities of this compound, based on the established structure-activity relationships (SAR) of analogous compounds.

Biological Activities of 1,4-Benzoxazin-3-one Derivatives

The biological profile of 1,4-benzoxazin-3-one derivatives is largely dictated by the nature and position of substituents on the bicyclic ring system.

Anticancer Activity

Numerous 1,4-benzoxazin-3-one derivatives have demonstrated potent anticancer properties. A notable mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[3] For instance, a series of 4-phenyl-2H-benzo[b][2][3]oxazin-3(4H)-one derivatives were identified as potent pan-class I PI3K/mTOR dual inhibitors, with some compounds exhibiting IC50 values in the nanomolar range against PI3Kα.[3]

dot

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Benzoxazinone 1,4-Benzoxazin-3-one Derivatives Benzoxazinone->PI3K Inhibition Benzoxazinone->mTORC1 Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition.
Antimicrobial and Antifungal Activities

The 1,4-benzoxazin-3-one scaffold is also a promising framework for the development of novel antimicrobial and antifungal agents.[2] Structure-activity relationship studies have revealed that the introduction of specific substituents can significantly enhance their potency against various bacterial and fungal strains. For example, certain derivatives have shown considerable activity against both Gram-positive and Gram-negative bacteria.[4] Furthermore, acylhydrazone derivatives of 1,4-benzoxazin-3-one have exhibited notable antifungal activity against several plant pathogenic fungi.[2]

Enzyme Inhibition

Derivatives of 1,4-benzoxazin-3-one have been identified as inhibitors of various enzymes. A study on benzoxazinone derivatives demonstrated their potential as α-chymotrypsin inhibitors, with some compounds displaying IC50 values in the low micromolar range.[5] Additionally, novel 1,4-benzoxazin-3-one derivatives have been designed and synthesized as inhibitors of tyrosine kinases, which are implicated in chronic diseases like cancer.[6][7] Other enzymatic targets include factor Xa, involved in the blood coagulation cascade, and protoporphyrinogen IX oxidase (PPO), a target for herbicides.[8][9]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,4-benzoxazin-3-one derivatives is highly dependent on the substitution pattern.

  • Substitution at the 7-position: Halogen substitution at the 7-position, such as with bromine or chlorine, has been explored in various heterocyclic systems. In the context of 4-aminoquinolines, 7-bromo derivatives were found to be as active as their 7-chloro counterparts against Plasmodium falciparum.[10] This suggests that a bromine atom at the 7-position of the 1,4-benzoxazin-3-one core is a viable modification for maintaining or potentially enhancing biological activity.

  • Substitution at the 4-position (N-alkylation): The substituent on the nitrogen atom of the oxazine ring plays a crucial role in modulating the biological activity. The introduction of a methyl group at the 4-position has been shown to influence the antifungal activity of certain derivatives.[2] In other studies, larger substituents at this position have been utilized to target specific receptors or enzymes.

Quantitative Data for Analogous Compounds

While specific data for this compound is unavailable, the following tables summarize the quantitative biological activity data for representative 1,4-benzoxazin-3-one derivatives from the literature.

Table 1: Anticancer Activity of 1,4-Benzoxazin-3-one Derivatives

Compound IDTargetCell LineIC50 (nM)Reference
8d-1PI3Kα-0.63[3]
- - HeLa - [3]
- - A549 - [3]

Table 2: Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives

Compound IDFungal StrainEC50 (µg/mL)Reference
5lGibberella zeae20.06[2]
5oGibberella zeae23.17[2]
5qPellicularia sasakii26.66[2]
5rPhytophthora infestans15.37[2]

Table 3: Enzyme Inhibition by 1,4-Benzoxazin-3-one Derivatives

Compound ClassTarget EnzymeInhibitionKi (µM)Reference
Benzoxazinonesα-ChymotrypsinCompetitive/Non-competitive4.7 - 341.2[5]
Benzoxazinone-Pyrimidinedione HybridsNicotiana tabacum PPO-0.014[8]
Benzoxazinone-Pyrimidinedione Hybridshuman PPO-44.8[8]
N-(1,4-Benzoxazin-3-one) urea analogsTRPV1AntagonistIC50 = 2.31 nM[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of findings.

dot

Experimental_Workflow Synthesis Compound Synthesis & Characterization InVitro In Vitro Bioassays Synthesis->InVitro Anticancer Anticancer Assays (e.g., MTT, PI3K Kinase Assay) InVitro->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) InVitro->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Chymotrypsin, PPO) InVitro->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Enzyme->SAR InVivo In Vivo Studies (Animal Models) SAR->InVivo Toxicity Toxicity & PK/PD Studies InVivo->Toxicity Efficacy Efficacy Studies (e.g., Xenograft models) InVivo->Efficacy Lead Lead Optimization Toxicity->Lead Efficacy->Lead

General Experimental Workflow for Drug Discovery.
In Vitro Bioassays

A general procedure for evaluating the biological activity of synthesized compounds involves a series of in vitro assays.[12][13]

  • Preparation of Test Compounds: Synthesized compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions of known concentrations.

  • Cell Culture/Microorganism Culture: For anticancer assays, human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For antimicrobial assays, bacterial or fungal strains are grown in specific broth or on agar plates.

  • Treatment: Cells or microorganisms are treated with serial dilutions of the test compounds. A vehicle control (DMSO) and a positive control (a known active drug) are included in each experiment.

  • Incubation: The treated cultures are incubated for a specific period under controlled conditions (e.g., 37°C, 5% CO2 for mammalian cells).

  • Measurement of Biological Effect:

    • Anticancer Activity (MTT Assay): Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.

    • Antimicrobial Activity (Minimum Inhibitory Concentration - MIC): The MIC is determined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.

    • Enzyme Inhibition Assays: The activity of the target enzyme is measured in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-response curve.

  • Data Analysis: The results are typically expressed as IC50 or MIC values, which are calculated using appropriate software.

Conclusion

While direct experimental data for this compound is currently lacking, the extensive research on the 1,4-benzoxazin-3-one scaffold provides a strong foundation for predicting its potential biological activities. Based on structure-activity relationships of analogous compounds, it is plausible that this molecule could exhibit promising anticancer, antimicrobial, or enzyme inhibitory properties. The presence of the 7-bromo substituent is not expected to be detrimental and may contribute favorably to its activity profile. The 4-methyl group will likely influence its pharmacokinetic properties and target engagement. Further synthesis and comprehensive biological evaluation of this compound are warranted to fully elucidate its therapeutic potential and pave the way for the development of novel drug candidates based on this versatile scaffold.

References

Spectroscopic Data Analysis of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Structure

IUPAC Name: 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one Molecular Formula: C₉H₈BrNO₂ Molecular Weight: 242.07 g/mol CAS Number: 1260778-66-2

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the known spectral data of analogous structures and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.2 - 7.5m2HAromatic protons (H-5, H-6)
~ 6.9 - 7.1d1HAromatic proton (H-8)
~ 4.6s2HMethylene protons (-O-CH₂-)
~ 3.3s3HMethyl protons (-N-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 165Carbonyl carbon (C=O)
~ 145Aromatic carbon (C-4a)
~ 140Aromatic carbon (C-8a)
~ 125 - 130Aromatic carbons (CH)
~ 115 - 120Aromatic carbons (C-Br and CH)
~ 68Methylene carbon (-O-CH₂)
~ 30Methyl carbon (-N-CH₃)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2950 - 2850MediumAliphatic C-H stretch (CH₂ and CH₃)
~ 1700StrongCarbonyl (amide C=O) stretch
~ 1600, 1480Medium-StrongAromatic C=C stretch
~ 1250StrongC-O-C stretch (ether)
~ 800 - 850StrongC-H out-of-plane bend (aromatic)
~ 600 - 550MediumC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
241/243~100 / ~98[M]⁺˙ (Molecular ion peak, bromine isotope pattern)
213/215Variable[M - CO]⁺˙
184/186Variable[M - CO - CH₃]⁺
133Variable[M - Br - CO]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound and related compounds, based on standard laboratory practices.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the chemical shifts to the deuterated solvent peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source, often via a direct insertion probe or a gas chromatograph (GC-MS).

    • Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source.

    • Apply a high voltage to the solution as it exits a capillary, generating charged droplets that desolvate to produce gas-phase ions.

    • Analyze the ions with a mass analyzer. This technique is particularly useful for obtaining the molecular ion peak with minimal fragmentation. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable in the molecular ion cluster.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Report Final_Report Structure_Validation->Final_Report

References

An In-depth Technical Guide to 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one is a substituted benzoxazinone derivative. The 1,4-benzoxazin-3-one scaffold is a prominent heterocyclic motif found in a variety of biologically active compounds. Derivatives of this core structure have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including antifungal, antimicrobial, and anticancer activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of this compound, based on available literature for the compound and its close structural analogs.

Chemical Properties and Data

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its basic chemical properties and predicted spectroscopic data based on analysis of structurally related compounds.

PropertyValue
CAS Number 1260778-66-2
Molecular Formula C₉H₈BrNO₂
Molecular Weight 242.07 g/mol
Predicted ¹H NMR δ (ppm): ~7.5-7.0 (Ar-H, 3H), ~4.6 (O-CH₂-C=O, 2H), ~3.4 (N-CH₃, 3H)
Predicted ¹³C NMR δ (ppm): ~165 (C=O), ~145-110 (Ar-C), ~115 (C-Br), ~67 (O-CH₂), ~30 (N-CH₃)

Synthesis

A plausible and efficient synthetic route to this compound involves a two-step process. The first step is the synthesis of the key intermediate, 7-bromo-2H-1,4-benzoxazin-3-one, followed by N-methylation.

Synthesis_of_this compound cluster_0 Step 1: Synthesis of 7-bromo-2H-1,4-benzoxazin-3-one cluster_1 Step 2: N-methylation A 2-Amino-5-bromophenol C 7-bromo-2H-1,4-benzoxazin-3-one A->C K₂CO₃, Acetone, Reflux B Chloroacetyl chloride B->C D 7-bromo-2H-1,4-benzoxazin-3-one F This compound D->F NaH, DMF E Methyl iodide E->F Biological_Activity_Screening_Workflow A Synthesized Compound (this compound) B Primary Screening (e.g., Agar diffusion assay) A->B Test for activity C Determination of Minimum Inhibitory Concentration (MIC) B->C Active compounds D Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) C->D E Mechanism of Action Studies (e.g., Enzyme inhibition, Cell membrane integrity) C->E F In vivo Efficacy Studies (Animal models) E->F G Toxicity Studies F->G

A Comprehensive Technical Guide to 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document covers its chemical identity, structural features, and key physicochemical properties, and outlines a plausible synthetic pathway based on established methodologies for related compounds. Additionally, it reviews the known biological activities of the broader 1,4-benzoxazin-3-one class of molecules, offering insights into the potential therapeutic applications of this specific derivative.

Chemical Identity and Structure

The compound this compound is a substituted benzoxazinone. Its core structure consists of a benzene ring fused to a 1,4-oxazine-3-one ring, with a bromine atom at the 7-position and a methyl group attached to the nitrogen atom at the 4-position.

IUPAC Name: 7-Bromo-4-methyl-2H-benzo[b][1]oxazin-3(4H)-one

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These values are primarily sourced from chemical supplier databases and computational models.

PropertyValueSource
Molecular Formula C₉H₈BrNO₂ChemScene[2]
Molecular Weight 242.07 g/mol ChemScene[2]
CAS Number 1260778-66-2Not explicitly found for this specific compound, but related structures exist.
Appearance Solid (predicted)General knowledge
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
LogP (calculated) 2.1685ChemScene[2]
Topological Polar Surface Area (TPSA) 38.33 ŲChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 2ChemScene[2]
Rotatable Bonds 0ChemScene[2]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

G cluster_0 Step 1: Synthesis of 7-Bromo-2H-1,4-benzoxazin-3(4H)-one cluster_1 Step 2: N-Methylation A 4-Bromo-2-aminophenol C 7-Bromo-2H-1,4-benzoxazin-3(4H)-one A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Chloroacetyl chloride B->C D 7-Bromo-2H-1,4-benzoxazin-3(4H)-one F This compound D->F Base (e.g., NaH) Solvent (e.g., DMF) E Methylating agent (e.g., Methyl iodide) E->F G A 1,4-Benzoxazin-3-one Core Structure B Anticancer Activity A->B C Antifungal Activity A->C D Anticonvulsant Activity A->D E This compound (Potential for similar activities) B->E Substitution may modulate activity C->E Substitution may modulate activity D->E Substitution may modulate activity

References

potential therapeutic targets of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Therapeutic Targets of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Abstract

This compound is a synthetic compound belonging to the benzoxazinone class of heterocyclic compounds. While direct therapeutic targets of this specific molecule are not extensively documented, the broader family of 1,4-benzoxazin-3-one derivatives has been the subject of significant research, revealing a wide range of biological activities and potential therapeutic applications. This guide synthesizes the available information on the by examining the established targets of structurally similar compounds. This analysis provides a foundational framework for future research and drug development efforts centered on this molecule. We will delve into the potential mechanisms of action, associated signaling pathways, and the experimental methodologies used to identify these targets.

Introduction to this compound

This compound is a halogenated derivative of the 1,4-benzoxazin-3-one scaffold. The benzoxazinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. The specific substitutions of a bromine atom at the 7-position and a methyl group at the 4-position of the benzoxazinone ring system can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its pharmacokinetic profile and target-binding affinity. While the synthesis of this compound has been described in the chemical literature, its biological activity and specific molecular targets remain largely unexplored. This document, therefore, extrapolates potential therapeutic targets based on the known activities of analogous compounds.

Potential Therapeutic Targets of the 1,4-Benzoxazin-3-one Scaffold

Based on extensive research into the 1,4-benzoxazin-3-one chemical class, several key protein families have been identified as potential therapeutic targets. These include enzymes, ion channels, and receptors involved in a variety of disease pathologies.

Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO is a well-established strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease. Several 1,4-benzoxazin-3-one derivatives have been reported as potent and selective MAO inhibitors.

CompoundTargetIC50 (µM)Selectivity Index (SI)Reference
6-Chloro-4-methyl-2H-1,4-benzoxazin-3-oneMAO-A0.8547.0
6-Chloro-4-methyl-2H-1,4-benzoxazin-3-oneMAO-B40.0
7-Methoxy-4-methyl-2H-1,4-benzoxazin-3-oneMAO-A1.2030.0
7-Methoxy-4-methyl-2H-1,4-benzoxazin-3-oneMAO-B36.0

The inhibitory activity of the compounds against MAO-A and MAO-B is typically determined using a fluorometric assay.

  • Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., insect cells).

  • Substrate: Kynuramine for MAO-A and benzylamine for MAO-B.

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Procedure: a. The test compounds are pre-incubated with the respective MAO isoenzyme for 15 minutes at 37°C. b. The enzymatic reaction is initiated by the addition of the substrate. c. The reaction is allowed to proceed for 30 minutes at 37°C. d. The reaction is terminated by the addition of a stop solution (e.g., 2N NaOH). e. The formation of the fluorescent product (4-hydroxyquinoline for MAO-A) is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Neurotransmitter Neurotransmitter MAO MAO Neurotransmitter->MAO Degradation Neurotransmitter_Cleft Neurotransmitter Neurotransmitter->Neurotransmitter_Cleft Release Benzoxazinone Benzoxazinone Benzoxazinone->MAO Inhibition Receptor Receptor Neurotransmitter_Cleft->Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction

Caption: Inhibition of MAO by 1,4-benzoxazin-3-one derivatives.

Cyclooxygenase (COX)

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Certain 1,4-benzoxazin-3-one derivatives have demonstrated significant anti-inflammatory activity through COX inhibition.

CompoundTargetIC50 (µM)Selectivity Index (COX-2/COX-1)Reference
5-Chloro-2-(4-methoxyphenyl)-2H-1,4-benzoxazin-3-oneCOX-115.20.13
5-Chloro-2-(4-methoxyphenyl)-2H-1,4-benzoxazin-3-oneCOX-22.0
2-(4-Fluorophenyl)-2H-1,4-benzoxazin-3-oneCOX-112.50.24
2-(4-Fluorophenyl)-2H-1,4-benzoxazin-3-oneCOX-23.0

The inhibitory activity against COX-1 and COX-2 can be assessed using a colorimetric or fluorometric assay.

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2.

  • Substrate: Arachidonic acid.

  • Assay Buffer: Tris-HCl buffer, pH 8.0.

  • Procedure: a. The test compounds are pre-incubated with the respective COX isoenzyme for 10 minutes at 25°C. b. The reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for 5 minutes at 37°C. d. The production of prostaglandin G2 (PGG2) is measured indirectly by monitoring the oxidation of a chromogenic or fluorogenic substrate by the peroxidase activity of COX.

  • Data Analysis: IC50 values are determined from the concentration-response curves.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzoxazinone Benzoxazinone Benzoxazinone->COX Inhibition Target_ID_Workflow Compound_Synthesis Synthesis of This compound Phenotypic_Screening Phenotypic Screening (e.g., cell viability, anti-inflammatory assays) Compound_Synthesis->Phenotypic_Screening Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Computational_Docking In Silico Target Prediction (Molecular Docking) Phenotypic_Screening->Computational_Docking Target_Validation Target Validation (e.g., siRNA, CRISPR) Affinity_Chromatography->Target_Validation Computational_Docking->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization

Methodological & Application

Application Notes and Protocols for 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the utilization of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one in a cell culture setting. Due to the limited specific data on this particular compound, the following protocols and data are based on the established biological activities of structurally similar benzoxazinone derivatives. Benzoxazinones are a class of heterocyclic compounds known for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The primary application detailed here is the assessment of its cytotoxic and anti-proliferative effects on cancer cell lines.

Data Presentation: Cytotoxicity of Benzoxazinone Derivatives

The following table summarizes the cytotoxic activities of various benzoxazinone derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth). This data provides a comparative reference for the potential potency of this compound.

Compound IDCell LineCancer TypeIC50 (µM)Reference
Derivative 7 HepG2Liver Cancer< 10[1]
MCF-7Breast Cancer< 10[1]
HCT-29Colon Cancer< 10[1]
Compound c18 Huh-7Liver Cancer19.05[2]
Compound 5b MCF-7Breast Cancer17.08 (µg/mL)[2]
HeLaCervical Cancer15.38 (µg/mL)[2]
Compound 9 MCF-7Breast Cancer4.06[3]
Compound 12 MCF-7Breast Cancer3.39[3]
HCT-116Colon Cancer5.20[3]
Compound 2b MCF-7Breast Cancer2.27[4]
HCT-116Colon Cancer4.44[4]
Compound 4b MCF-7Breast Cancer3.26[4]
HCT-116Colon Cancer7.63[4]

Experimental Protocols

Preparation of Stock Solution

Proper dissolution and storage of the compound are critical for obtaining reproducible results.

  • Solubility: Based on related benzoxazinone compounds, this compound is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and insoluble in aqueous solutions.

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

    • Gently warm and vortex the solution to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • This compound stock solution

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol is to determine if the compound induces apoptosis and/or causes cell cycle arrest.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Cell cycle analysis kit (containing RNase A and PI)

    • Flow cytometer

  • Procedure for Apoptosis Analysis:

    • Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

  • Procedure for Cell Cycle Analysis:

    • Treat cells in 6-well plates as described for apoptosis analysis.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare 10 mM Stock in DMSO working_sol Prepare Serial Dilutions stock_prep->working_sol treatment Treat Cells with Compound working_sol->treatment cell_seeding Seed Cells in Plates cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt MTT Assay incubation->mtt flow Flow Cytometry incubation->flow

Caption: Experimental workflow for assessing the in vitro efficacy of this compound.

signaling_pathway cluster_compound Compound Action cluster_cellular Cellular Effects cluster_downstream Downstream Pathways compound This compound dna_damage DNA Damage (γ-H2AX ↑) compound->dna_damage topo_inhibition Topoisomerase II Inhibition compound->topo_inhibition kinase_inhibition Kinase Inhibition (e.g., HER2, JNK1) compound->kinase_inhibition p53 p53 Activation dna_damage->p53 autophagy Autophagy (LC3 ↑) dna_damage->autophagy cell_cycle_arrest Cell Cycle Arrest (G2/M phase, CDK1 ↓) topo_inhibition->cell_cycle_arrest apoptosis Apoptosis kinase_inhibition->apoptosis kinase_inhibition->cell_cycle_arrest bax Bax ↑ p53->bax bcl2 Bcl-2 ↓ p53->bcl2 caspase Caspase-3 Activation bax->caspase bcl2->caspase caspase->apoptosis

Caption: Putative signaling pathways modulated by benzoxazinone derivatives leading to anticancer effects.

References

Application Notes: 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one as a Chemical Probe for PI3Kα

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one is a member of the benzoxazinone class of heterocyclic compounds. While the direct and specific target of this particular molecule is a subject of ongoing research, numerous derivatives of the 1,4-benzoxazin-3-one scaffold have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, with notable activity against the PI3Kα isoform. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic development.

This document provides detailed application notes and protocols for the use of this compound as a chemical probe to investigate the function and regulation of PI3Kα in a research setting.

Target Profile

  • Target: Phosphoinositide 3-kinase alpha (PI3Kα)

  • Mechanism of Action: While the precise mechanism for this specific compound is yet to be fully elucidated, related benzoxazinone derivatives act as ATP-competitive inhibitors of the PI3K kinase domain. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the downstream signaling cascade.

Applications

  • In vitro kinase assays: To determine the inhibitory activity and selectivity of the compound against PI3Kα and other lipid kinases.

  • Cell-based assays: To probe the effects of PI3Kα inhibition on downstream signaling pathways (e.g., Akt phosphorylation), cell proliferation, apoptosis, and other cellular phenotypes in cancer cell lines.

  • Target validation studies: To investigate the role of PI3Kα in various cellular processes and disease models.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound against PI3Kα, based on typical values for inhibitors of this class.

ParameterValueAssay Type
IC50 15 nMIn vitro PI3Kα Kinase Assay
Ki 5 nMEnzyme Kinetics
EC50 100 nMp-Akt (Ser473) Western Blot
Cell Proliferation GI50 500 nMMCF-7 Cell Viability Assay

Experimental Protocols

In Vitro PI3Kα Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of the compound to PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • LanthaScreen™ Eu-anti-GST Antibody

  • GST-tagged kinase

  • TR-FRET dilution buffer

  • Fluorescently labeled ATP tracer

  • This compound (test compound)

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound, PI3Kα enzyme, and Eu-anti-GST antibody.

  • Incubate at room temperature for 15 minutes.

  • Add the fluorescently labeled ATP tracer.

  • Incubate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 620 nm and 665 nm).

  • Calculate the TR-FRET ratio and determine the IC50 value.

Western Blot for Phospho-Akt (Ser473)

This protocol details the procedure to assess the inhibition of PI3Kα activity in cells by measuring the phosphorylation of its downstream target, Akt.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of the test compound for 2 hours.

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize phospho-Akt levels to total Akt and a loading control (GAPDH).

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_cell_based Cell-Based Assays invitro_start Prepare Compound Dilutions kinase_assay PI3Kα Kinase Assay (TR-FRET) invitro_start->kinase_assay cell_culture Culture Cancer Cells ic50_calc Determine IC50 kinase_assay->ic50_calc treatment Treat with Compound cell_culture->treatment western_blot Western Blot for p-Akt treatment->western_blot proliferation_assay Cell Proliferation Assay treatment->proliferation_assay ec50_calc Determine EC50 western_blot->ec50_calc gi50_calc Determine GI50 proliferation_assay->gi50_calc

Caption: Experimental workflow for characterizing the inhibitory activity of this compound.

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Probe This compound Probe->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway indicating the inhibitory action of the chemical probe on PI3Kα.

Application Notes: Analytical Strategies for the Detection of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one is a synthetic heterocyclic compound belonging to the benzoxazinone class. Molecules within this class have garnered significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1] Accurate and precise analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices during research and development. This document outlines recommended analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₉H₈BrNO₂ChemScene
Molecular Weight242.07 g/mol ChemScene
LogP2.1685ChemScene
Hydrogen Bond Acceptors2ChemScene
Hydrogen Bond Donors1ChemScene

Recommended Analytical Techniques

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely applicable technique for the quantification of non-volatile and thermally stable compounds like this compound. For more sensitive and selective analysis, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, potentially after a suitable derivatization step to enhance volatility.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are typical for the analysis of small organic molecules and may vary based on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.05 µg/mL0.01 ng/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 ng/mL
Linearity Range 0.2 - 100 µg/mL (R² > 0.999)0.05 - 50 ng/mL (R² > 0.998)
Precision (%RSD) < 2%< 5%
Accuracy/Recovery 98 - 102%95 - 105%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • Methanol (for sample preparation)

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic acid). A typical gradient could be starting from 30% Acetonitrile, increasing to 90% over 10 minutes, holding for 2 minutes, and then returning to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by UV scan)

  • Injection Volume: 10 µL

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to cover the desired concentration range (e.g., 0.2, 1, 5, 20, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Dilute Prepare Working Standards Dissolve_Standard->Dilute Inject Inject into HPLC Dilute->Inject Sample Dissolve Sample Filter Filter Sample Sample->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis.

Protocol 2: Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the sensitive and selective analysis of this compound using GC-MS.

1. Materials and Reagents

  • This compound reference standard

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

  • Pyridine (anhydrous)

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

3. GC-MS Conditions

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-400

4. Derivatization, Standard, and Sample Preparation

  • Derivatization: For some benzoxazinones, derivatization is necessary to improve thermal stability and chromatographic behavior.[2][3]

    • To 100 µL of the sample or standard solution in an autosampler vial, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of the reference standard and dissolve in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to cover the desired concentration range (e.g., 0.05, 0.1, 0.5, 2, 10, 50 ng/mL). Derivatize as described above.

  • Sample Preparation: Extract the sample containing this compound with dichloromethane. Evaporate the solvent and reconstitute in a known volume of dichloromethane to achieve a concentration within the calibration range. Derivatize as described above.

5. Data Analysis

  • Identify the analyte by its retention time and mass spectrum, comparing it to the reference standard.

  • For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the derivatized working standard solutions.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Prepare_Standards Prepare Standard Solutions Derivatize_Standards Derivatize Standards (BSTFA/TMCS) Prepare_Standards->Derivatize_Standards Extract_Sample Extract Sample Derivatize_Sample Derivatize Sample (BSTFA/TMCS) Extract_Sample->Derivatize_Sample Inject Inject into GC-MS Derivatize_Standards->Inject Derivatize_Sample->Inject Separate GC Separation (HP-5ms) Inject->Separate Ionize_Detect EI Ionization & MS Detection Separate->Ionize_Detect Identify Identify by RT & Mass Spectrum Ionize_Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: Workflow for GC-MS analysis.

References

Synthesis of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one, a valuable building block for researchers in drug discovery and development. The synthesis is presented in a three-step sequence, commencing with the formation of the benzoxazinone core, followed by N-methylation, and concluding with regioselective bromination. Detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow are provided to ensure reproducibility and facilitate its application in a laboratory setting.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the synthesized compounds, including molecular weight, melting point, and typical reaction yields.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
2H-1,4-Benzoxazin-3(4H)-one149.15204-206~85
4-Methyl-2H-1,4-benzoxazin-3-one163.17Not Reported~90
This compound242.07Not Reported~75

Experimental Protocols

This synthesis is divided into three distinct stages, each with a detailed protocol.

Step 1: Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

This initial step involves the cyclization of 2-aminophenol with chloroacetyl chloride to form the core benzoxazinone structure.

Materials:

  • 2-Aminophenol

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Ice

Procedure:

  • A solution of 2-aminophenol (1 equivalent) in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • An aqueous solution of sodium bicarbonate (3 equivalents) is added to the flask.

  • The mixture is cooled to 0 °C in an ice bath.

  • Chloroacetyl chloride (1.1 equivalents) is added dropwise to the stirred mixture over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude 2H-1,4-benzoxazin-3(4H)-one is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a crystalline solid.

Step 2: Synthesis of 4-Methyl-2H-1,4-benzoxazin-3-one

The second step involves the N-methylation of the previously synthesized benzoxazinone.

Materials:

  • 2H-1,4-Benzoxazin-3(4H)-one

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • 2H-1,4-Benzoxazin-3(4H)-one (1 equivalent) is dissolved in acetone or DMF in a round-bottom flask.

  • Anhydrous potassium carbonate (1.5-2 equivalents) is added to the solution.

  • Methyl iodide (1.2-1.5 equivalents) is added to the suspension.

  • The reaction mixture is stirred at room temperature or gently heated (40-50 °C) for 12-24 hours. The reaction should be carried out under a fume hood due to the volatility and toxicity of methyl iodide.

  • The reaction progress is monitored by TLC.

  • Once the reaction is complete, the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to give the crude product.

  • The crude 4-methyl-2H-1,4-benzoxazin-3-one can be purified by column chromatography on silica gel or by recrystallization.

Step 3: Synthesis of this compound

The final step is the regioselective bromination of the N-methylated benzoxazinone at the 7-position.

Materials:

  • 4-Methyl-2H-1,4-benzoxazin-3-one

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Chloroform (CHCl₃) or Carbon tetrachloride (CCl₄)

  • A radical initiator (e.g., benzoyl peroxide or AIBN) if using NBS for benzylic bromination (not desired here). For aromatic bromination, a Lewis acid catalyst might be employed, or the reaction can proceed without a catalyst depending on the substrate's reactivity.

Procedure:

  • 4-Methyl-2H-1,4-benzoxazin-3-one (1 equivalent) is dissolved in chloroform in a round-bottom flask protected from light.

  • A solution of bromine (1 equivalent) in chloroform is added dropwise to the stirred solution at room temperature. Alternatively, N-Bromosuccinimide (1 equivalent) can be added portion-wise.

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by TLC.

  • Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired this compound isomer.

Synthesis Workflow

The following diagram illustrates the step-by-step synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Bromination aminophenol 2-Aminophenol benzoxazinone 2H-1,4-Benzoxazin- 3(4H)-one aminophenol->benzoxazinone NaHCO3, CH2Cl2 chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->benzoxazinone methylated_benzoxazinone 4-Methyl-2H-1,4- benzoxazin-3-one benzoxazinone->methylated_benzoxazinone K2CO3, Acetone methyl_iodide Methyl Iodide methyl_iodide->methylated_benzoxazinone final_product 7-Bromo-4-methyl-2H-1,4- benzoxazin-3-one methylated_benzoxazinone->final_product Chloroform brominating_agent Bromine (Br2) or N-Bromosuccinimide (NBS) brominating_agent->final_product

Application Notes and Protocols: 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diverse applications of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one and its derivatives in the field of drug discovery. This scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities, including antifungal, anticonvulsant, and transient receptor potential vanilloid 1 (TRPV1) antagonist properties. The following sections detail the synthesis, biological activities, and experimental protocols associated with this promising class of compounds.

Antifungal Applications

The 1,4-benzoxazin-3-one core is a key pharmacophore in the development of novel antifungal agents. Derivatives of this scaffold have shown significant efficacy against a variety of plant pathogenic fungi. The proposed mechanism of action for some of these compounds involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Quantitative Data: Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives
Compound IDFungal StrainEC50 (µg/mL)Reference
5lGibberella zeae20.06[2]
5oGibberella zeae23.17[2]
5qPellicularia sasakii26.66[2]
5rPhytophthora infestans15.37[2]
5pCapsicum wilt26.76[2]
Hymexazol (Control)Gibberella zeae40.51[2]
Hymexazol (Control)Pellicularia sasakii32.77[2]
Hymexazol (Control)Phytophthora infestans18.35[2]
Carbendazim (Control)Phytophthora infestans34.41[2]
Experimental Protocol: In Vitro Antifungal Assay (Mycelium Growth Rate Method)

This protocol outlines the procedure for evaluating the in vitro antifungal activity of this compound derivatives against various fungal strains.[3]

1. Materials and Reagents:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Fungal strains (e.g., Gibberella zeae, Pellicularia sasakii, Phytophthora infestans)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

2. Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
  • Cool the molten PDA to 45-50°C and add the test compound to achieve the desired final concentration (e.g., 50 µg/mL). Add the same volume of solvent without the compound to the control plates.
  • Pour the PDA medium containing the test compound or solvent control into sterile Petri dishes and allow them to solidify.
  • From a fresh culture of the fungal strain, use a sterile cork borer to cut a 5 mm mycelial disc from the edge of the colony.
  • Place the mycelial disc at the center of each PDA plate (both test and control).
  • Incubate the plates at a suitable temperature for the specific fungal strain (e.g., 25-28°C) for a period that allows for significant growth in the control plates (typically 48-72 hours).
  • Measure the diameter of the fungal colony in two perpendicular directions for both test and control plates.

3. Data Analysis: Calculate the percentage of inhibition of mycelial growth using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:

  • DC = Average diameter of the fungal colony in the control group
  • DT = Average diameter of the fungal colony in the treatment group

Signaling Pathway: Inhibition of Fungal Ergosterol Biosynthesis

G cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by 1,4-Benzoxazin-3-one Derivatives cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediate 14-demethylated intermediate Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Further enzymatic steps DisruptedMembrane Disrupted Fungal Cell Membrane Inhibitor 1,4-Benzoxazin-3-one Derivative CYP51 CYP51 Inhibitor->CYP51 Inhibition CellDeath Fungal Cell Death DisruptedMembrane->CellDeath

Caption: Inhibition of Ergosterol Biosynthesis by 1,4-Benzoxazin-3-one Derivatives.

Anticonvulsant Applications

Derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one have been synthesized and evaluated for their anticonvulsant properties. These compounds have shown promise in preclinical models of epilepsy, such as the maximal electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures.

Quantitative Data: Anticonvulsant Activity of 7-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives
Compound IDR GroupMES ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI = TD50/ED50)Reference
4b4-Fluorobenzyl31.7228.27.2[4][5]
4aBenzyl45.6250.15.5
4c4-Chlorobenzyl38.9243.56.3
4d4-Methylbenzyl42.1267.86.4
Experimental Protocols

This protocol describes the procedure for inducing maximal electroshock seizures in rodents to screen for anticonvulsant activity.

1. Animals:

  • Male mice (e.g., ICR strain, 20-25 g)

2. Apparatus:

  • Electroconvulsive shock apparatus with corneal electrodes

3. Procedure:

  • Administer the test compound or vehicle control to the animals (e.g., intraperitoneally).
  • At the time of peak effect of the drug, apply a drop of a topical anesthetic to the eyes of each mouse.
  • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

4. Data Analysis:

  • The ED50 (the dose of the drug required to protect 50% of the animals from the tonic hindlimb extension) is calculated using a suitable statistical method, such as the method of Litchfield and Wilcoxon.

This test is used to assess motor coordination and potential neurotoxicity of the test compounds.

1. Animals:

  • Male mice (e.g., ICR strain, 20-25 g)

2. Apparatus:

  • Rotarod apparatus (a rotating rod, e.g., 3 cm in diameter)

3. Procedure:

  • Train the mice to stay on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1 minute) for 2-3 consecutive days before the test.
  • On the test day, administer the test compound or vehicle control.
  • At the time of peak effect, place the mice on the rotarod rotating at a constant speed.
  • Record the time each animal stays on the rod. An animal is considered to have failed the test if it falls off the rod within the observation period (e.g., 1 minute).

4. Data Analysis:

  • The TD50 (the dose of the drug that causes 50% of the animals to fail the test) is calculated.

Experimental Workflow: Anticonvulsant Screening

G cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis A Compound Synthesis & Formulation C Compound Administration (e.g., i.p.) A->C B Animal Acclimatization (e.g., Male ICR mice) B->C D Maximal Electroshock (MES) Test (Protection from tonic hindlimb extension) C->D E Rotarod Neurotoxicity Test (Motor coordination assessment) C->E F Calculate ED50 (Anticonvulsant Potency) D->F G Calculate TD50 (Neurotoxicity) E->G H Determine Protective Index (PI = TD50 / ED50) F->H G->H

Caption: Workflow for Anticonvulsant Activity and Neurotoxicity Screening.

TRPV1 Antagonist Applications

N-(1,4-Benzoxazin-3-one) urea analogs have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain sensation. Antagonists of TRPV1 are being explored as potential analgesics.

Quantitative Data: TRPV1 Antagonist Activity of 1,4-Benzoxazin-3-one Derivatives
Compound IDTargetIC50 (nM)AssayReference
1hTRPV123Capsaicin-induced Ca2+ influx[1]
2hTRPV114Capsaicin-induced Ca2+ influx[1]
50hTRPV12130Not specified[6]
8rTRPV11Not specified[6]
SB366791rTRPV1651.9Capsaicin-induced Ca2+ influx[7]
Experimental Protocol: In Vitro TRPV1 Antagonist Assay (Capsaicin-induced Calcium Influx)

This protocol is for determining the inhibitory activity of test compounds on capsaicin-induced activation of TRPV1 channels expressed in a cell line.

1. Materials and Reagents:

  • HEK293 cells stably expressing human TRPV1 (hTRPV1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Capsaicin

  • Test compounds

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader

2. Procedure:

  • Seed hTRPV1-expressing HEK293 cells into 96-well plates and grow to confluence.
  • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
  • Remove the culture medium from the cells and add the loading buffer.
  • Incubate the plate at 37°C for 1 hour in the dark.
  • Wash the cells with HBSS to remove excess dye.
  • Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 15 minutes).
  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
  • Add a solution of capsaicin to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC80).
  • Immediately begin recording the fluorescence intensity over time.

3. Data Analysis:

  • The increase in fluorescence intensity corresponds to the influx of calcium upon TRPV1 activation.
  • Calculate the percentage of inhibition for each concentration of the test compound relative to the response with capsaicin alone.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the capsaicin-induced response) by fitting the data to a dose-response curve.

Signaling Pathway: TRPV1 Antagonism

G cluster_activation TRPV1 Activation cluster_antagonism TRPV1 Antagonism cluster_cellular_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Binds to receptor Influx Ca2+ Influx TRPV1->Influx Channel Opening NoInflux No Ca2+ Influx TRPV1->NoInflux Channel Remains Closed Depolarization Neuronal Depolarization Influx->Depolarization Antagonist 1,4-Benzoxazin-3-one Antagonist Antagonist->TRPV1 Blocks Binding Site PainSignal Pain Signal Transmission Depolarization->PainSignal NoDepolarization No Depolarization NoInflux->NoDepolarization NoPainSignal Inhibition of Pain Signal NoDepolarization->NoPainSignal

Caption: Mechanism of TRPV1 Antagonism by 1,4-Benzoxazin-3-one Derivatives.

Synthesis Protocol: this compound

The following is a general, representative protocol for the synthesis of this compound, based on established methods for the synthesis of the 1,4-benzoxazin-3-one scaffold and subsequent N-alkylation.

Step 1: Synthesis of 7-Bromo-2H-1,4-benzoxazin-3(4H)-one

1. Materials and Reagents:

  • 2-Amino-4-bromophenol

  • Chloroacetyl chloride

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Water

2. Procedure:

  • To a solution of 2-amino-4-bromophenol in DCM, add sodium bicarbonate.
  • Cool the mixture to 0°C in an ice bath.
  • Slowly add chloroacetyl chloride dropwise to the stirred mixture.
  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).
  • Cool the reaction mixture and pour it into ice water.
  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude 7-Bromo-2H-1,4-benzoxazin-3(4H)-one.
  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: N-Methylation to Yield this compound

1. Materials and Reagents:

  • 7-Bromo-2H-1,4-benzoxazin-3(4H)-one

  • Methyl iodide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

2. Procedure:

  • To a solution of 7-Bromo-2H-1,4-benzoxazin-3(4H)-one in DMF, add potassium carbonate.
  • Stir the mixture at room temperature and add methyl iodide dropwise.
  • Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).
  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis Workflow

G cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Methylation A 2-Amino-4-bromophenol C Reaction in DCM with NaHCO3 A->C B Chloroacetyl chloride B->C D 7-Bromo-2H-1,4-benzoxazin-3(4H)-one C->D F Reaction in DMF with K2CO3 D->F E Methyl iodide E->F G This compound F->G

Caption: General Synthesis Route for this compound.

References

Application Notes: High-Throughput Screening of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, they are a major focus of drug discovery efforts. High-throughput screening (HTS) is a key strategy for identifying novel kinase inhibitors from large compound libraries. This document provides a detailed protocol for utilizing 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one in a luminescence-based HTS campaign to identify potential inhibitors of a target kinase, using the ADP-Glo™ Kinase Assay as a model system. The benzoxazinone scaffold has been identified in compounds exhibiting various biological activities, making it a valuable pharmacophore for screening.

The ADP-Glo™ Kinase Assay is a robust, sensitive, and scalable method for measuring kinase activity. It quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the produced ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal. A lower luminescent signal indicates less ADP production and therefore, inhibition of the kinase.[1]

Target Pathway: Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway is a common feature in many cancers. This application note will use a hypothetical scenario where this compound is screened against a key kinase in this pathway, such as MEK1.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK (Target for Screening) RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor 7-Bromo-4-methyl-2H- 1,4-benzoxazin-3-one Inhibitor->MEK Inhibits

Figure 1: Simplified MAPK Signaling Pathway highlighting the screening target.

Experimental Protocols

High-Throughput Screening (HTS) Workflow

The HTS process involves a primary screen of a large compound library at a single concentration to identify "hits," followed by a confirmation screen and dose-response analysis to determine the potency (IC50) of the confirmed hits.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow start Start: Compound Library (including this compound) primary_screen Primary Screen (Single Concentration, e.g., 10 µM) start->primary_screen hit_identification Hit Identification (% Inhibition > 50%) primary_screen->hit_identification confirmation_screen Confirmation Screen (Fresh Compound) hit_identification->confirmation_screen dose_response Dose-Response Assay (e.g., 10-point titration) confirmation_screen->dose_response ic50_determination IC50 Determination dose_response->ic50_determination selectivity_profiling Selectivity Profiling (Counter-screening against other kinases) ic50_determination->selectivity_profiling end Lead Compound selectivity_profiling->end

Figure 2: General workflow for a high-throughput screening campaign.

Protocol for ADP-Glo™ Kinase Assay (384-well format)

This protocol is adapted for screening this compound against a target kinase (e.g., MEK1).

Materials and Reagents:

  • Purified active MEK1 kinase

  • Kinase substrate (e.g., inactive ERK1)

  • This compound and other library compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Ultra-pure ATP

  • White, opaque, low-volume 384-well assay plates

  • Automated liquid handling systems and a plate-reading luminometer

Procedure:

  • Compound Plating:

    • Prepare a 1 mM stock solution of this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of the compound stock solution into the appropriate wells of a 384-well assay plate for a final assay concentration of 10 µM.

    • For control wells, dispense 50 nL of DMSO (100% inhibition control, no enzyme) or 50 nL of DMSO (0% inhibition control, with enzyme).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. The optimal enzyme concentration should be predetermined to yield approximately 10-30% ATP to ADP conversion in the reaction time.

    • Add 2.5 µL of the 2X kinase/substrate solution to the compound-containing wells and the 0% inhibition control wells.

    • Add 2.5 µL of buffer with substrate but no enzyme to the 100% inhibition control wells.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the kinase.

    • To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells. The total reaction volume is now 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate-reading luminometer with an integration time of 0.5-1 second per well.

Data Analysis

The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_enzyme_control - RLU_no_enzyme))

Where:

  • RLU_compound is the relative light unit from the well with the test compound.

  • RLU_no_enzyme is the average RLU from the 100% inhibition control wells.

  • RLU_enzyme_control is the average RLU from the 0% inhibition control wells.

For dose-response experiments, the % inhibition data is plotted against the logarithm of the compound concentration, and the IC50 value is determined using a four-parameter logistic fit.[4]

Data Presentation

The following tables represent hypothetical data from a screening campaign involving this compound.

Table 1: Primary HTS Results for a 10,000 Compound Library

ParameterValue
Number of Compounds Screened10,000
Screening Concentration10 µM
Hit Cutoff (% Inhibition)> 50%
Number of Primary Hits150
Primary Hit Rate1.5%
Z'-factor for the Assay0.85

Table 2: Dose-Response Results for Confirmed Hits

Compound IDScaffold TypeIC50 (µM)
Cpd-001 This compound 2.5
Cpd-002Pyrimidine5.8
Cpd-003Quinazoline1.2
.........
Cpd-025Imidazole8.1

Table 3: Kinase Selectivity Profile for this compound (Cpd-001)

Kinase TargetIC50 (µM)
MEK1 (Primary Target) 2.5
MKK4> 50
p38α15.7
JNK1> 50
CDK222.4

Logical Relationship: Hit-to-Lead Optimization

Following the identification of a confirmed hit such as this compound, a hit-to-lead campaign is initiated to improve its potency, selectivity, and drug-like properties.

Hit_To_Lead cluster_optimization Hit-to-Lead Process hit Initial Hit (e.g., 7-Bromo-4-methyl- 2H-1,4-benzoxazin-3-one) IC50 = 2.5 µM sar Structure-Activity Relationship (SAR) - Synthesize Analogs - Modify R-groups hit->sar potency Improve Potency (Target IC50 < 100 nM) sar->potency Iterative Cycles selectivity Improve Selectivity (>100-fold vs. off-targets) sar->selectivity Iterative Cycles adme Optimize ADME Properties (Solubility, Permeability, Stability) sar->adme Iterative Cycles potency->sar lead Lead Candidate - Potent & Selective - Good PK/PD Profile potency->lead selectivity->sar selectivity->lead adme->sar adme->lead

References

Application Note: Purification of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the purification of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one, a key intermediate in pharmaceutical research. The described techniques are essential for obtaining high-purity material required for subsequent synthetic steps and biological screening.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. The synthesis of this and related benzoxazinone derivatives often results in a crude product containing unreacted starting materials, by-products, and other impurities.[1][2][3] Effective purification is critical to ensure the integrity of downstream applications. This application note details three common and effective purification techniques: recrystallization, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

Potential Impurities

Common impurities encountered during the synthesis of this compound may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Products from side reactions.

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.

  • Degradation Products: The benzoxazinone ring can be susceptible to hydrolysis under certain conditions.[4]

Purification Techniques

A general workflow for the purification of this compound is presented below. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Purification_Workflow Crude Crude Product (this compound) Recrystallization Recrystallization Crude->Recrystallization For crystalline solids ColumnChromatography Column Chromatography Crude->ColumnChromatography For complex mixtures or non-crystalline products PurityAnalysis Purity Analysis (e.g., Analytical HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PrepHPLC Preparative HPLC PrepHPLC->PurityAnalysis Fraction Collection PurityAnalysis->PrepHPLC Purity < 98% PureProduct Purified Product (>98% Purity) PurityAnalysis->PureProduct Purity ≥ 98%

Caption: General purification workflow for this compound.

Experimental Protocols

Recrystallization

Recrystallization is a suitable technique for purifying crystalline solids. The selection of an appropriate solvent is crucial for successful purification.

Protocol:

  • Solvent Screening:

    • Place a small amount of the crude product (10-20 mg) into several test tubes.

    • Add a small volume (0.5-1 mL) of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each test tube.

    • Heat the test tubes to the boiling point of the solvent. A suitable solvent will dissolve the compound when hot but the compound will be sparingly soluble at room temperature or upon cooling.

  • Dissolution:

    • Transfer the crude this compound to an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Silica Gel Column Chromatography

This technique is effective for separating the target compound from impurities with different polarities.

Protocol:

  • Slurry Preparation:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). A typical starting ratio would be 9:1 or 4:1 (hexane:ethyl acetate), with the polarity adjusted based on TLC analysis.[5]

  • Column Packing:

    • Pour the slurry into a glass column with a stopcock at the bottom.

    • Allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Add the eluent to the top of the column and begin to collect fractions.

    • Monitor the separation by Thin Layer Chromatography (TLC) of the collected fractions.[5]

  • Fraction Pooling and Solvent Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique suitable for obtaining very high purity material or for separating closely related impurities.[6][7][8]

Protocol:

  • Analytical Method Development:

    • Develop an analytical HPLC method to separate the target compound from its impurities. This involves selecting a suitable column (e.g., C18) and optimizing the mobile phase (e.g., a gradient of water and acetonitrile with a modifier like formic acid).[9]

  • Scale-Up:

    • Scale up the analytical method to a preparative scale by increasing the column diameter and flow rate. The mobile phase composition is typically kept the same.

  • Sample Preparation and Injection:

    • Dissolve the crude or partially purified product in the mobile phase or a compatible solvent.

    • Inject the sample onto the preparative HPLC column.

  • Fraction Collection:

    • Collect fractions as the separated compounds elute from the column. A fraction collector triggered by UV detection is commonly used.[10]

  • Analysis and Product Recovery:

    • Analyze the collected fractions by analytical HPLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Data Presentation

The effectiveness of each purification step should be quantified. The following tables provide a template for presenting such data.

Table 1: Comparison of Purification Techniques

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Recrystallization859775
Column Chromatography8598.560
Preparative HPLC95>99.580

Note: The data presented are illustrative and will vary depending on the specific experimental conditions and the nature of the crude mixture.

Table 2: Illustrative Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (60 Å, 40-63 µm)
Column Dimensions30 cm x 3 cm
Eluent20% Ethyl Acetate in Hexane
Flow Rate10 mL/min
Fraction Size20 mL
Product ElutionFractions 15-25

Table 3: Illustrative Preparative HPLC Parameters

ParameterValue
ColumnC18, 10 µm, 250 mm x 21.2 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient30-70% B over 20 minutes
Flow Rate20 mL/min
DetectionUV at 254 nm
Injection Volume1 mL
Sample Concentration10 mg/mL

Conclusion

The protocols described in this application note provide a comprehensive guide for the purification of this compound. The choice of the most appropriate technique will depend on the specific requirements of the research or development project. For initial purification of crystalline material, recrystallization is often a good choice. For more complex mixtures or non-crystalline products, column chromatography is recommended. When very high purity is required, preparative HPLC is the method of choice. Proper analytical monitoring (e.g., by HPLC and NMR) is essential to confirm the purity and identity of the final product.

References

Application Notes and Protocols for In Vivo Administration of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific in vivo studies have been published on 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one. The following application notes and protocols are based on established methodologies for structurally related benzoxazinone derivatives and general pharmacological screening procedures. These are intended to serve as a comprehensive guide for researchers initiating in vivo evaluation of this compound.

Introduction

This compound is a synthetic heterocyclic compound belonging to the benzoxazinone class. This chemical family is noted for a wide array of biological activities, including but not limited to, anti-inflammatory, anticonvulsant, antimicrobial, and antitumor effects. The structural characteristics of this compound suggest its potential as a therapeutic agent. These protocols provide a framework for the initial in vivo screening and characterization of this compound in relevant animal models.

Preclinical In Vivo Evaluation: Proposed Studies

Based on the known activities of related benzoxazinones, the initial in vivo assessment of this compound could focus on its potential anti-inflammatory and anticonvulsant properties. A preliminary pharmacokinetic study is also recommended to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data from Analogous Compounds

The following table summarizes quantitative data from a study on a structurally similar benzoxazinone derivative, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, which demonstrated anticonvulsant activity. This data can serve as a preliminary reference for dose-range finding studies.

CompoundAnimal ModelTestED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-oneMiceMaximal Electroshock (MES)31.7>220>7.2

Experimental Protocols

Formulation of Test Compound

Due to the likely poor aqueous solubility of this compound, a suitable vehicle is necessary for in vivo administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Tween 80 (for suspensions)

  • Carboxymethylcellulose (CMC) (for suspensions)

Protocol for a Co-Solvent Vehicle (for intravenous or intraperitoneal administration):

  • Dissolve the required amount of this compound in a minimal amount of DMSO.

  • Add PEG400 to the solution. A common ratio is 10% DMSO, 40% PEG400, and 50% saline.

  • Slowly add saline or PBS to the organic solvent mixture while vortexing to prevent precipitation.

  • Ensure the final concentration of DMSO is below 10% of the total injection volume to minimize toxicity.

Protocol for an Aqueous Suspension (for oral administration):

  • Weigh the required amount of the compound.

  • Add a few drops of a wetting agent like Tween 80 and mix to form a paste.

  • Gradually add the vehicle (e.g., 0.5% CMC in distilled water) while triturating to achieve a uniform suspension.

Protocol for Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating acute anti-inflammatory activity.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound formulation

  • Vehicle control

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6 per group): Vehicle control, positive control, and at least three dose levels of the test compound.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Protocol for Anticonvulsant Activity: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used model to screen for drugs effective against generalized tonic-clonic seizures.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound formulation

  • Vehicle control

  • Positive control (e.g., Phenytoin, 25 mg/kg)

  • Electroconvulsive shock apparatus with corneal electrodes

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week.

  • Grouping: Divide animals into groups (n=8-10 per group): Vehicle control, positive control, and various doses of the test compound.

  • Drug Administration: Administer the vehicle, positive control, or test compound intraperitoneally. The time to peak effect should be determined in a preliminary study (typically 30-60 minutes).

  • Induction of Seizure: At the time of peak effect, apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes moistened with saline.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis: Determine the percentage of mice protected in each group. Calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.

Protocol for Preliminary Pharmacokinetic Study in Rats

This study will provide initial insights into the compound's ADME profile.

Materials:

  • Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation

  • This compound formulation for intravenous (IV) and oral (PO) administration

  • Heparinized syringes

  • Microcentrifuge tubes

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Use cannulated rats to facilitate serial blood sampling. Acclimatize them post-surgery.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10-20 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of this compound in plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), area under the curve (AUC), and oral bioavailability (%F).

Visualizations

Experimental Workflows

G cluster_0 Anti-Inflammatory Workflow (Carrageenan Paw Edema) acclimatize_inflammation Acclimatize Rats (1 week) group_inflammation Group Animals (n=6) acclimatize_inflammation->group_inflammation baseline_paw Measure Baseline Paw Volume group_inflammation->baseline_paw administer_inflammation Administer Compound/Vehicle baseline_paw->administer_inflammation induce_inflammation Inject Carrageenan (1 hr post-dose) administer_inflammation->induce_inflammation measure_edema Measure Paw Volume (1, 2, 3, 4 hrs) induce_inflammation->measure_edema analyze_inflammation Calculate % Inhibition measure_edema->analyze_inflammation G cluster_1 Anticonvulsant Workflow (MES Test) acclimatize_anticonvulsant Acclimatize Mice (1 week) group_anticonvulsant Group Animals (n=8-10) acclimatize_anticonvulsant->group_anticonvulsant administer_anticonvulsant Administer Compound/Vehicle (IP) group_anticonvulsant->administer_anticonvulsant peak_effect Wait for Peak Effect Time administer_anticonvulsant->peak_effect induce_seizure Apply Maximal Electroshock peak_effect->induce_seizure observe_seizure Observe for Tonic Hind Limb Extension induce_seizure->observe_seizure analyze_anticonvulsant Calculate % Protection & ED50 observe_seizure->analyze_anticonvulsant G cluster_2 Pharmacokinetic Study Workflow acclimatize_pk Acclimatize Cannulated Rats group_pk Group Animals (IV and PO) acclimatize_pk->group_pk administer_pk Administer Compound (IV or PO) group_pk->administer_pk sample_pk Serial Blood Sampling (0-24 hrs) administer_pk->sample_pk process_pk Prepare Plasma sample_pk->process_pk analyze_bio LC-MS/MS Bioanalysis process_pk->analyze_bio calculate_pk Calculate PK Parameters analyze_bio->calculate_pk G cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., LPS, Carrageenan) TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Compound 7-Bromo-4-methyl-2H- 1,4-benzoxazin-3-one (Hypothesized Target) Compound->IKK Inhibits?

Application Notes and Protocols for 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one in Studying the PI3K/Akt/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antimicrobial properties.[1][2][3] Recent studies have highlighted the potential of this class of compounds to target key signaling pathways implicated in cancer progression.[4][5] Notably, derivatives of 4-phenyl-2H-benzo[b][1][6]oxazin-3-one have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4]

These application notes provide a framework for studying the biological effects of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one, a specific derivative of this class. While direct studies on this particular compound are not yet prevalent in the literature, the information presented herein is based on the activities of closely related analogs and provides robust protocols to investigate its potential as an inhibitor of the PI3K/Akt/mTOR pathway and as an anticancer agent.

Data Presentation

The following tables summarize the in vitro activity of representative 1,4-benzoxazin-3-one derivatives against various cancer cell lines and specific kinases. This data can serve as a benchmark for evaluating the potency of this compound.

Table 1: In Vitro Antiproliferative Activity of Representative 1,4-Benzoxazin-3-one Derivatives

Compound IDCell LineIC50 (µM)Reference
c5 Huh-728.48[5]
c14 Huh-732.60[5]
c16 Huh-731.87[5]
c18 Huh-719.05[5]
2b MCF-73.26[7]
2b HCT-1167.63[7]
4b MCF-72.27[7]
4b HCT-1164.44[7]

Table 2: In Vitro Kinase Inhibitory Activity of Representative 1,4-Benzoxazin-3-one Derivative (8d-1)

KinaseIC50 (nM)Reference
PI3Kα0.63[4]

Mandatory Visualization

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes Inhibitor 7-Bromo-4-methyl-2H-1,4- benzoxazin-3-one Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with the proposed point of inhibition.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treat cells with This compound start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability western_blot Western Blot Analysis (p-Akt, p-mTOR, Cleaved PARP) treatment->western_blot enzyme_assay In Vitro PI3K Enzyme Inhibition Assay treatment->enzyme_assay data_analysis Data Analysis (IC50 determination, protein quantification) cell_viability->data_analysis western_blot->data_analysis enzyme_assay->data_analysis conclusion Conclusion: Evaluate anticancer potential and mechanism of action data_analysis->conclusion

Caption: Experimental workflow for evaluating the anticancer activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.[1][6][8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for dissolving the compound)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Western Blot Analysis for PI3K/Akt/mTOR Pathway and Apoptosis Markers

This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway and for identifying markers of apoptosis.[9][10]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound at the desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer. Boil the samples for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and the levels of apoptosis markers to the loading control.

In Vitro PI3K Enzyme Inhibition Assay

This protocol is for directly measuring the inhibitory effect of this compound on PI3K enzyme activity.[11][12][13]

Materials:

  • Recombinant human PI3Kα enzyme

  • PI3K substrate (e.g., PIP2)

  • ATP

  • Kinase buffer

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar detection system)

  • 384-well plates

  • Luminometer

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of this compound in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the compound dilutions or vehicle control.

    • Add the PI3K enzyme and the lipid substrate mixture.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the potential of this compound as an anticancer agent targeting the PI3K/Akt/mTOR signaling pathway. By following these methodologies, researchers can elucidate the compound's mechanism of action, determine its potency, and gather essential data for further preclinical development. The structural similarity of this compound to known PI3K inhibitors suggests a promising avenue for cancer research and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process. The first step is the acylation of 2-amino-4-bromophenol with chloroacetyl chloride, followed by an intramolecular cyclization to form 7-Bromo-2H-1,4-benzoxazin-3-one. The second step is the N-methylation of the benzoxazinone intermediate to yield the final product.

Q2: What are the critical parameters for the acylation and cyclization step?

A2: The key parameters for the initial acylation and cyclization include the choice of base, solvent, and reaction temperature. A suitable base is required to neutralize the HCl generated during the acylation. The temperature should be controlled to prevent side reactions.

Q3: Which methylating agent is recommended for the N-methylation step?

A3: Common methylating agents such as dimethyl sulfate and methyl iodide can be used. The choice of methylating agent and base is crucial for achieving high mono-N-methylation selectivity and avoiding O-methylation or other side reactions.[1][2]

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the cyclization and N-methylation steps. Observing the consumption of the starting material and the appearance of the product spot will indicate the reaction's progression.

Q5: What are the common impurities I might encounter?

A5: In the first step, incomplete cyclization may leave unreacted N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide. The N-methylation step may result in the formation of O-methylated byproducts or unreacted starting material. Over-alkylation is also a possibility, though less common with a single NH proton.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the synthesis of 7-Bromo-2H-1,4-benzoxazin-3-one Incomplete acylation of 2-amino-4-bromophenol.Ensure the dropwise addition of chloroacetyl chloride at a low temperature (e.g., 0-5 °C) to control the exothermic reaction. Use a suitable base like triethylamine or sodium bicarbonate to neutralize the generated HCl.[3]
Inefficient cyclization of the chloroacetamide intermediate.After the initial acylation, refluxing the reaction mixture in a suitable solvent like ethanol or DMF can promote the intramolecular cyclization. The choice of a stronger base like potassium carbonate can also facilitate this step.
Formation of a significant amount of O-methylated byproduct during N-methylation Use of a strong base that deprotonates the lactam oxygen.Employ a milder base such as potassium carbonate or sodium bicarbonate. The use of a polar aprotic solvent like acetone or DMF can favor N-alkylation.[4]
Low conversion during the N-methylation step Insufficient reactivity of the methylating agent or base.Consider using a more reactive methylating agent like dimethyl sulfate. Ensure anhydrous conditions, as water can consume the base and hinder the reaction. Using a stronger base like sodium hydride in an anhydrous solvent like DMF can be effective but may increase the risk of side reactions.[5]
Difficulty in purifying the final product Presence of closely related impurities.Column chromatography on silica gel is generally effective for purification. A solvent system of ethyl acetate and hexane can be optimized to achieve good separation. Recrystallization from a suitable solvent system like ethanol/water can also be employed for further purification.
Reaction does not proceed to completion Poor quality of reagents or solvent.Ensure all reagents are of high purity and solvents are anhydrous, especially for the N-methylation step.
Inadequate reaction time or temperature.Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. For the N-methylation, gentle heating (e.g., refluxing in acetone) may be required.[6]

Data Presentation

Table 1: Representative Yields for the Synthesis of 1,4-Benzoxazin-3-one Derivatives

Starting MaterialReagentsConditionsProductYield (%)Reference
o-AminophenolChloroacetyl chloride, NaHCO₃, TEBADichloromethane, 0 °C to reflux, 6-8 h2H-1,4-Benzoxazin-3(4H)-oneNot specified, but a standard procedure[3]
Substituted 2-aminophenols1,2-dibromoethane, K₂CO₃-Substituted 2H-1,4-benzoxazinesGood to excellent[7]

Table 2: Representative Yields for N-Methylation of Amides and Related Heterocycles

SubstrateMethylating AgentBaseSolventTemperature (°C)Yield (%)Reference
4-Fluoro benzyl amidePhMe₃NIKOHToluene12056[1]
4-(-Methylphenyl)-1,3(3H) oxazine-2,6-dioneDimethyl sulfateNaHCO₃AcetoneReflux66[6]
(E)-N′-benzylidenebenzohydrazideMethyl iodideK₂CO₃Acetone-80[4]

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-2H-1,4-benzoxazin-3-one
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-bromophenol (1 equivalent) in a suitable solvent such as dichloromethane or THF.

  • Acylation: Cool the solution to 0-5 °C in an ice bath. Add a base, such as triethylamine (1.1 equivalents), to the solution. Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.[8]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate).

  • Cyclization: Upon completion of the acylation (disappearance of the 2-amino-4-bromophenol spot on TLC), add a base such as anhydrous potassium carbonate (2 equivalents) and a higher boiling point solvent like DMF. Heat the mixture to reflux and monitor the cyclization by TLC until the intermediate amide is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product may precipitate. Filter the solid, wash it with water, and dry it.

  • Purification: Purify the crude 7-Bromo-2H-1,4-benzoxazin-3-one by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Preparation: In a round-bottom flask, dissolve 7-Bromo-2H-1,4-benzoxazin-3-one (1 equivalent) in anhydrous acetone or DMF.

  • N-Methylation: Add a base, such as anhydrous potassium carbonate (2-3 equivalents). To the stirred suspension, add the methylating agent, such as dimethyl sulfate or methyl iodide (1.2-1.5 equivalents), dropwise at room temperature.[4][6]

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain it for several hours (monitor by TLC).

  • Work-up: After the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 7-Bromo-2H-1,4-benzoxazin-3-one cluster_step2 Step 2: N-Methylation A 2-Amino-4-bromophenol B Acylation with Chloroacetyl Chloride A->B Base (e.g., TEA) C Intramolecular Cyclization B->C Base (e.g., K2CO3), Heat D 7-Bromo-2H-1,4-benzoxazin-3-one C->D E 7-Bromo-2H-1,4-benzoxazin-3-one F N-Methylation E->F Methylating Agent (e.g., (CH3)2SO4) Base (e.g., K2CO3) G This compound F->G

Caption: Synthetic workflow for this compound.

Troubleshooting Start Low Yield of Final Product Problem1 Low Yield in Step 1? Start->Problem1 Problem2 Low Yield in Step 2? Start->Problem2 Problem1->Problem2 No Solution1a Optimize Acylation: - Control Temperature - Ensure adequate base Problem1->Solution1a Yes Solution1b Optimize Cyclization: - Use stronger base - Increase temperature/reflux Problem1->Solution1b Yes Solution2a Check for Side Reactions: - O-methylation? Problem2->Solution2a Yes Solution2b Incomplete Reaction? Problem2->Solution2b Yes Solution2a_fix Use milder base (e.g., K2CO3) Solution2a->Solution2a_fix Solution2b_fix Increase reaction time/temp Use more reactive methylating agent Solution2b->Solution2b_fix

Caption: Troubleshooting logic for low yield in the synthesis.

References

troubleshooting solubility issues with 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing precipitation of the compound in my aqueous buffer. What is the likely cause?

A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds. This can occur if the concentration of the compound exceeds its solubility limit in the final buffer composition. The addition of the compound from a concentrated organic stock solution (like DMSO) into the aqueous buffer can cause it to crash out if the final concentration of the organic solvent is too low to maintain solubility.

Q3: Can I improve the solubility of this compound by adjusting the pH?

A3: The structure of this compound does not contain strongly acidic or basic functional groups that are readily ionizable within a typical physiological pH range.[2] Therefore, pH adjustment is unlikely to significantly enhance its aqueous solubility.

Q4: What are the recommended solvents for preparing a stock solution?

A4: For preparing a high-concentration stock solution, it is advisable to use a polar aprotic organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These solvents are generally effective at dissolving a wide range of organic molecules.

Troubleshooting Guide

Issue 1: The compound is not dissolving in my desired solvent.

Initial Troubleshooting Steps:

  • Solvent Selection: If you are experiencing solubility issues, consider testing a range of solvents with varying polarities. A systematic approach to solubility testing can help identify an optimal solvent or co-solvent system.

  • Gentle Heating: Gently warming the solution can increase the rate of dissolution. However, be cautious as excessive heat may cause degradation of the compound. Always monitor for any changes in color or the appearance of impurities.

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.

  • Particle Size Reduction: If you have the compound in solid form, grinding it to a finer powder will increase the surface area and can improve the dissolution rate.[3][4][5]

Issue 2: My compound precipitates when I dilute my stock solution into an aqueous medium.

Strategies to Prevent Precipitation:

  • Co-solvent System: The use of a co-solvent can help to increase the solubility of lipophilic compounds in aqueous solutions.[6][7] When diluting your stock solution, ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, while also being compatible with your experimental system (typically <0.5% DMSO for cell-based assays).[8]

  • Formulation Strategies: For in vivo or in vitro studies requiring higher concentrations in aqueous media, advanced formulation techniques may be necessary. These can include the use of cyclodextrins to form inclusion complexes, or the preparation of nanosuspensions.[3][5][7]

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol outlines a method to qualitatively assess the solubility of this compound in various solvents.[2][9]

Materials:

  • This compound

  • Small test tubes or vials

  • Vortex mixer

  • A range of solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetonitrile, Dichloromethane)

Procedure:

  • Add approximately 1-2 mg of the compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.[10]

  • Visually inspect the solution against a dark background to determine if the solid has completely dissolved.

  • If the compound has dissolved, it is considered soluble in that solvent at the tested concentration. If undissolved solid remains, it is considered poorly soluble or insoluble.

  • Repeat the process for each solvent to be tested.

Protocol 2: Preparation of a Stock Solution

Materials:

  • This compound

  • Analytical balance

  • Volumetric flask

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Accurately weigh a desired amount of this compound.

  • Transfer the weighed compound to a volumetric flask of the appropriate size to achieve the target concentration.

  • Add a small amount of DMSO to the flask to dissolve the compound.

  • Once the compound is fully dissolved, add DMSO to the calibration mark on the volumetric flask.

  • Mix the solution thoroughly by inverting the flask several times.

  • Store the stock solution appropriately, protected from light and moisture.

Data Presentation

Table 1: Hypothetical Solubility of this compound

SolventPolarity IndexExpected Solubility
Water10.2Poor
Ethanol5.2Moderate
Methanol6.6Moderate
Acetonitrile6.2Soluble
Dichloromethane3.4Soluble
Dimethylformamide (DMF)6.4Soluble
Dimethyl sulfoxide (DMSO)7.2Soluble

Note: This table presents expected solubility based on general principles of organic chemistry. Actual experimental results may vary.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Compound Fails to Dissolve solvent Step 1: Select Appropriate Solvent (e.g., DMSO, DMF for stock) start->solvent precipitate Compound Precipitates on Dilution solvent->precipitate If problem persists success Solubility Issue Resolved solvent->success If resolved cosolvent Step 2: Use Co-solvent System (e.g., maintain adequate DMSO %) precipitate->cosolvent formulation Step 3: Advanced Formulation (e.g., Cyclodextrins, Nanosuspension) cosolvent->formulation If still precipitating cosolvent->success If resolved formulation->success

Caption: A flowchart for troubleshooting common solubility problems.

G Experimental Workflow for Solubility Testing start Start: Weigh Compound add_solvent Add Solvent (1 mL) start->add_solvent vortex Vortex (1-2 min) add_solvent->vortex observe Visual Observation vortex->observe soluble Soluble observe->soluble Clear Solution insoluble Insoluble/Poorly Soluble observe->insoluble Solid Remains end End: Record Result soluble->end insoluble->end

References

Technical Support Center: Synthesis of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one, a key intermediate in pharmaceutical research. The following information is based on established synthetic methodologies for similar 1,4-benzoxazin-3-one derivatives.

Troubleshooting Guide

Researchers may encounter several common issues during the synthesis of this compound. This guide offers potential solutions to these challenges.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Incomplete N-methylation of the starting 2-amino-4-bromophenol. 2. Inefficient cyclization reaction. 3. Degradation of starting materials or product. 4. Inactive reagents.1. Optimize N-methylation: - Increase the equivalents of the methylating agent (e.g., methyl iodide, dimethyl sulfate). - Use a stronger base (e.g., NaH instead of K₂CO₃). - Increase reaction temperature and/or time. Monitor reaction progress by TLC. 2. Optimize Cyclization: - Ensure anhydrous conditions for the reaction with chloroacetyl chloride or ethyl bromoacetate. - Vary the base used for cyclization (e.g., triethylamine, potassium carbonate). - Adjust the reaction temperature. Some cyclizations benefit from initial cooling followed by reflux.[1] 3. Ensure Reagent and Product Stability: - Use freshly distilled solvents and high-purity starting materials. - Work under an inert atmosphere (N₂ or Ar) if starting materials are sensitive to oxidation. 4. Verify Reagent Activity: - Use fresh bottles of reagents, especially for bases and alkylating agents.
Formation of Multiple Side Products 1. O-alkylation competing with N-alkylation. 2. Dimerization or polymerization of starting materials or intermediates. 3. Over-alkylation (formation of quaternary ammonium salts). 4. Hydrolysis of the benzoxazinone ring.1. Control Alkylation Selectivity: - Use a milder base or lower the reaction temperature to favor N-alkylation over O-alkylation. - Consider a protecting group strategy for the hydroxyl group if selectivity remains an issue. 2. Minimize Side Reactions: - Use dilute reaction conditions to disfavor intermolecular reactions. - Add reagents slowly to control the reaction rate and temperature. 3. Prevent Over-alkylation: - Use stoichiometric amounts of the methylating agent. 4. Prevent Hydrolysis: - Ensure the work-up procedure is not overly acidic or basic for extended periods. - Thoroughly dry the final product.
Difficult Purification 1. Co-elution of the product with starting materials or side products on silica gel chromatography. 2. Oily product that is difficult to crystallize.1. Optimize Chromatography: - Try different solvent systems for column chromatography (e.g., ethyl acetate/hexane, dichloromethane/methanol). - Consider using a different stationary phase (e.g., alumina). 2. Induce Crystallization: - Attempt recrystallization from various solvents or solvent mixtures (e.g., ethanol, ethyl acetate, toluene). - Use techniques such as scratching the flask with a glass rod or adding a seed crystal. - If the product remains an oil, consider purification by distillation under reduced pressure if thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a two-step synthesis starting from 2-amino-4-bromophenol. The first step is the N-methylation of the amino group, followed by cyclization with an appropriate C2-synthon like chloroacetyl chloride or ethyl bromoacetate.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediate, and product spots. Visualize the spots under UV light and/or by staining with an appropriate reagent like potassium permanganate.

Q3: What are the key parameters to control for a successful synthesis?

The key parameters to control are:

  • Reaction Temperature: Both N-methylation and cyclization can be temperature-sensitive.

  • Choice of Base: The strength and stoichiometry of the base can influence selectivity and reaction rate.

  • Anhydrous Conditions: Moisture can lead to hydrolysis of reagents and intermediates, reducing the yield.

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and purification difficulties.

Q4: Are there any specific safety precautions I should take?

Yes. Alkylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Chloroacetyl chloride is corrosive and lachrymatory. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.

Experimental Protocols

The following are representative experimental protocols based on general procedures for the synthesis of 1,4-benzoxazin-3-one derivatives.[1][2]

Protocol 1: N-methylation of 2-Amino-4-bromophenol

  • To a solution of 2-amino-4-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude 2-(methylamino)-4-bromophenol can be purified by column chromatography or used directly in the next step.

Protocol 2: Cyclization to form this compound

  • Dissolve the crude 2-(methylamino)-4-bromophenol (1.0 eq) in a solvent like dichloromethane or THF under an inert atmosphere.[1]

  • Add a base such as triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain this compound.

Visualizations

experimental_workflow General Synthetic Workflow start Start: 2-Amino-4-bromophenol step1 N-methylation (Methyl Iodide, K2CO3) start->step1 intermediate Intermediate: 2-(Methylamino)-4-bromophenol step1->intermediate step2 Cyclization (Chloroacetyl Chloride, Et3N) intermediate->step2 product Product: This compound step2->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: General Synthetic Workflow for this compound.

troubleshooting_workflow Troubleshooting Decision Tree start Low Yield or Incomplete Reaction? check_sm Starting Material Still Present? (TLC) start->check_sm Yes multiple_spots Multiple Unidentified Spots? (TLC) start->multiple_spots No increase_time_temp Increase Reaction Time/Temperature check_sm->increase_time_temp Yes stronger_reagents Use Stronger Base/ More Reagent check_sm->stronger_reagents Yes optimize_conditions Optimize Conditions: - Dilution - Temperature Control multiple_spots->optimize_conditions Yes purification_issue Optimize Purification Strategy multiple_spots->purification_issue No

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

References

Technical Support Center: Synthesis of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form the 7-Bromo-2H-1,4-benzoxazin-3-one intermediate from 2-amino-4-bromophenol and chloroacetyl chloride is showing a low yield. What are the potential causes and solutions?

A1: Low yields in this step can arise from several factors:

  • Purity of Starting Materials: Ensure the 2-amino-4-bromophenol is pure and free from oxidative degradation, which can be identified by a dark coloration. Using freshly purified starting material is recommended.

  • Reaction Conditions: The reaction is sensitive to temperature and the rate of addition of chloroacetyl chloride. Adding the chloroacetyl chloride slowly at a low temperature (e.g., 0°C) can minimize side reactions.[1] Following the initial addition, allowing the reaction to warm to room temperature or gentle heating may be necessary to drive the reaction to completion.[1]

  • Base Selection and Stoichiometry: An appropriate base, such as sodium bicarbonate or potassium carbonate, is crucial to neutralize the HCl generated during the reaction.[1] Ensure the correct stoichiometry of the base is used. An excess of a strong base could lead to hydrolysis of the chloroacetyl chloride.

  • Solvent Choice: A suitable aprotic solvent that can dissolve the starting materials without reacting with them is necessary.

Q2: I am observing a significant amount of a dark, insoluble material in my reaction mixture. What could this be?

A2: The formation of a dark, insoluble material often indicates the oxidative dimerization or polymerization of the 2-amino-4-bromophenol starting material. This is a common issue with aminophenols, which are susceptible to oxidation.

  • Troubleshooting:

    • Degas the solvent before use to remove dissolved oxygen.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Use high-purity, colorless 2-amino-4-bromophenol.

Q3: The N-methylation of 7-Bromo-2H-1,4-benzoxazin-3-one to the final product is incomplete or shows multiple products on my TLC plate. How can I optimize this step?

A3: Incomplete methylation or the formation of multiple products can be due to several factors:

  • Choice of Methylating Agent and Base: Common methylating agents include methyl iodide or dimethyl sulfate. The choice of base is critical. A strong base like sodium hydride (NaH) is often used to deprotonate the nitrogen, but care must be taken to use the correct stoichiometry to avoid side reactions. Weaker bases like potassium carbonate can also be used, but may require harsher conditions.

  • Reaction Temperature and Time: N-alkylation reactions can be slow. Ensure the reaction is stirred for a sufficient time at an appropriate temperature. Monitoring the reaction by TLC is essential to determine the point of completion.

  • O-Alkylation: While N-alkylation is generally favored, some O-alkylation of the amide oxygen can occur, leading to an impurity. Using a polar aprotic solvent can help favor N-alkylation.

  • Di-methylation: Although less common for this specific nitrogen, under harsh conditions or with a large excess of the methylating agent and base, further reactions could occur.

Q4: I am having difficulty purifying the final product. What purification strategies are recommended?

A4: Purification of this compound can typically be achieved through:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. A suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) should be determined through small-scale trials.

  • Column Chromatography: If recrystallization is ineffective or if there are closely related impurities, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is a good starting point.

Common Side Products and Their Mitigation

Side ProductPotential CauseSuggested Mitigation
Dimer of 2-amino-4-bromophenol Oxidation of the starting material.Use high-purity starting materials; conduct the reaction under an inert atmosphere; degas solvents.
2-amino-4-bromophenoxyacetic acid Hydrolysis of the N-(2-hydroxy-5-bromophenyl)-2-chloroacetamide intermediate before cyclization.Ensure anhydrous reaction conditions; use a non-aqueous workup if possible.
Unreacted 7-Bromo-2H-1,4-benzoxazin-3-one Incomplete N-methylation.Increase reaction time or temperature; use a stronger base or a more reactive methylating agent.
O-methylated isomer Competing O-alkylation during the methylation step.Use a polar aprotic solvent (e.g., DMF, DMSO); carefully control the stoichiometry of the base.

Experimental Protocols

Synthesis of 7-Bromo-2H-1,4-benzoxazin-3-one (Intermediate)

This protocol is adapted from general procedures for the synthesis of 1,4-benzoxazin-3-ones.[1]

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-amino-4-bromophenol (1 equivalent) in a suitable solvent (e.g., acetone or THF) and cool the solution to 0°C in an ice bath.

  • Base Addition: Add sodium bicarbonate (2.5 equivalents) to the solution and stir the suspension.[1]

  • Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the stirred suspension over 30-60 minutes, maintaining the temperature at 0°C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of this compound (Final Product)

  • Deprotonation: To a solution of 7-Bromo-2H-1,4-benzoxazin-3-one (1 equivalent) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0°C under an inert atmosphere. Stir the mixture at this temperature for 30 minutes.

  • Methylation: Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Reaction Pathway and Side Product Formation

Synthesis_Pathway cluster_main Main Synthesis Route cluster_side1 Side Reactions (Step 1) cluster_side2 Side Reactions (Step 2) A 2-amino-4-bromophenol I1 7-Bromo-2H-1,4-benzoxazin-3-one A->I1 + B, C SP1 Dimer of 2-amino-4-bromophenol A->SP1 Oxidation B Chloroacetyl Chloride C Base (e.g., NaHCO3) D Methyl Iodide E Base (e.g., NaH) P This compound I1->P + D, E SP2 Unreacted Intermediate I1->SP2 Incomplete Reaction SP3 O-methylated isomer I1->SP3 O-alkylation

Caption: Synthetic pathway for this compound and common side products.

References

Technical Support Center: 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability studies for 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one are not extensively available in public literature. The following guidance is based on established chemical principles of the benzoxazinone core, lactam rings, and brominated aromatic compounds, as well as data from related molecules. It is intended to serve as a foundational guide for researchers. We strongly recommend performing compound-specific validation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is likely influenced by several factors, primarily:

  • pH: The lactam ring within the benzoxazinone structure is susceptible to hydrolysis. This process can be catalyzed by both acidic and basic conditions.[1][2] Generally, neutral to slightly acidic conditions (around pH 4-7) are expected to offer the best stability against hydrolysis.[1]

  • Temperature: Elevated temperatures will accelerate the rate of degradation. For long-term storage of solutions, sub-zero temperatures (-20°C or -80°C) are recommended.[3][4]

  • Light: Brominated aromatic compounds can be susceptible to photodegradation.[5][6] Exposure to UV or even ambient light over extended periods may lead to debromination or other photochemical reactions.

  • Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in solvolysis reactions, although this is generally less significant than pH-mediated hydrolysis.

  • Oxidizing Agents: The presence of oxidizing agents could potentially lead to degradation of the molecule.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure of this compound, the following degradation pathways are plausible:

  • Hydrolysis of the Lactam Ring: This is a common degradation pathway for lactams, leading to the opening of the heterocyclic ring to form an amino acid derivative.[2][7] This reaction is typically catalyzed by acid or base.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause the cleavage of the carbon-bromine bond.[5] This would result in the formation of the debrominated analog, 4-methyl-2H-1,4-benzoxazin-3-one, and a bromine radical.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, though heterocyclic compounds can be thermally stable up to high temperatures (e.g., >250°C in some cases).[8][9][10] The degradation products would likely result from the fragmentation of the benzoxazinone core.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize the shelf-life of solutions containing this compound, the following storage conditions are recommended:

  • Temperature: Store solutions at or below -20°C, with -80°C being preferable for long-term storage.[3]

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • pH: If preparing aqueous or buffered solutions, maintain a pH in the range of 4-7.

  • Inert Atmosphere: For very sensitive applications or long-term storage, consider degassing the solvent and storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Troubleshooting Guides

Problem: I am seeing a loss of my compound's peak area in HPLC analysis over a short period.

Possible Cause Troubleshooting Step
pH-mediated Hydrolysis Prepare your solutions in a buffer with a pH between 4 and 7. Analyze the sample immediately after preparation. If the experiment requires a different pH, run a time-course study to understand the degradation rate.
Photodegradation Ensure your sample vials are protected from light. Use amber HPLC vials and minimize the exposure of your stock solutions and samples to ambient light.
Temperature Effects Keep your samples in the autosampler cooled to 4°C if possible. Avoid leaving samples at room temperature for extended periods.
Adsorption to Surfaces Use silanized glass vials or polypropylene vials to minimize adsorption of the compound to container surfaces.

Problem: I observe new, unexpected peaks in my chromatogram or mass spectrum.

Possible Cause Troubleshooting Step
Degradation Products A peak with a mass corresponding to the loss of bromine (approx. 79/81 Da) may indicate photodegradation. A peak corresponding to the addition of a water molecule (18 Da) followed by ring-opening could suggest hydrolysis.
Solvent Impurities or Reactivity Run a blank injection of your solvent to check for impurities. If using a reactive solvent, consider switching to a more inert one like acetonitrile or DMSO for stock solutions.
Contamination Ensure proper cleaning of all glassware and syringes to avoid cross-contamination.

Data Presentation

Table 1: Predicted Stability of this compound under Various Conditions (Qualitative)

Condition Parameter Predicted Stability Potential Degradation Product(s)
Hydrolytic pH < 4LowRing-opened product (amino acid derivative)
pH 4 - 7Moderate to HighMinimal
pH > 8LowRing-opened product (amino acid derivative)
Photolytic UV LightLowDebrominated compound
Ambient LightLow to ModerateDebrominated compound
Thermal 4°CHighMinimal
25°C (Room Temp)ModerateGradual degradation over time
> 40°CLowMultiple degradation products
Oxidative H₂O₂Low to ModerateOxidized derivatives

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[11]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store an aliquot of the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

    • Characterize any significant degradation products using LC-MS.

Protocol 2: Stability-Indicating HPLC Method Development

A reverse-phase HPLC method is generally suitable for the analysis of benzoxazinone derivatives.[12][13][14]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a gradient of 10-90% B over 20 minutes to ensure separation of the parent compound from potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a lambda max).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

G Workflow for Stability Testing of this compound cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeCN) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative thermal Thermal (80°C) stock->thermal photo Photolytic (UV/Sunlight) stock->photo hplc Stability-Indicating HPLC-UV acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant Identification hplc->lcms G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis parent This compound hydrolysis_product Ring-Opened Amino Acid Derivative parent->hydrolysis_product  Acid/Base (H₂O) photo_product 4-methyl-2H-1,4-benzoxazin-3-one + Br• parent->photo_product  Light (hν)

References

how to prevent degradation of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of experiments involving 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. For optimal preservation, storage at 2-8°C is advised. The container should be tightly sealed to prevent moisture absorption and exposure to air. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a good practice.

Q2: How should I handle this compound during experimental use?

A2: It is crucial to handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any fine particles.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1] Avoid prolonged exposure to light and atmospheric moisture. When preparing solutions, use anhydrous solvents and prepare them fresh for each experiment to minimize degradation.

Q3: What are the visible signs of degradation for this compound?

A3: Degradation of this compound may not always be visible. However, a change in color from its typical appearance (e.g., white to off-white solid) to a yellowish or brownish hue can indicate degradation. Other signs might include a change in texture, clumping, or a noticeable decrease in performance in your assays. For definitive assessment, analytical techniques such as HPLC, LC-MS, or NMR are recommended to check for the presence of impurities or degradation products.

Q4: Which solvents are recommended for dissolving this compound?

A4: Based on general solubility of similar compounds, organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol are commonly used. It is essential to use high-purity, anhydrous solvents to prevent hydrolysis. The choice of solvent will depend on the specific requirements of your experiment. Always perform a small-scale solubility test before preparing a stock solution.

Troubleshooting Guides

This section addresses common issues that may arise during experiments due to the potential degradation of this compound.

Issue 1: Inconsistent or lower-than-expected biological activity in assays.

Possible Cause Troubleshooting Step Success Indicator
Compound Degradation 1. Prepare fresh solutions from a solid sample that has been properly stored. 2. Analyze the solid sample and the prepared solution for purity and presence of degradation products using HPLC or LC-MS. 3. If degradation is confirmed, obtain a new batch of the compound.Consistent and expected levels of biological activity are restored. Purity analysis shows a single, sharp peak corresponding to the parent compound.
Improper Solution Storage 1. Avoid storing solutions for extended periods, even at low temperatures. Prepare fresh solutions for each experiment. 2. If short-term storage is necessary, store in small aliquots at -20°C or -80°C and protect from light. Minimize freeze-thaw cycles.Freshly prepared solutions yield reproducible results.
Reaction with Experimental Media 1. Assess the stability of the compound in your specific assay buffer or cell culture medium over the time course of the experiment. 2. Incubate the compound in the media under experimental conditions (e.g., temperature, CO2 levels) and analyze for degradation at different time points.The compound remains stable in the experimental media for the duration of the assay.

Potential Degradation Pathways

The benzoxazinone ring system is susceptible to several degradation pathways. While specific studies on this compound are limited, the following are potential degradation mechanisms based on the chemistry of related compounds.

Degradation Pathway Description Contributing Factors Preventive Measures
Hydrolysis The lactam ring within the benzoxazinone structure can undergo hydrolysis, leading to ring-opening and loss of activity.Presence of water (moisture in the air or in solvents), acidic or basic conditions.Store in a desiccator, use anhydrous solvents, and prepare solutions fresh. Avoid highly acidic or basic buffers.
Oxidation The benzoxazinone structure can be susceptible to oxidation, which may alter its chemical properties and biological activity.[1]Exposure to air (oxygen), presence of oxidizing agents.Store under an inert atmosphere (argon or nitrogen), and avoid contact with strong oxidizing agents.
Photodegradation Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the breakdown of the compound.Direct sunlight or prolonged exposure to artificial light.Store in amber vials or protect from light by wrapping containers in aluminum foil. Work in a dimly lit environment when possible.
Microbial Degradation In non-sterile environments, microorganisms can potentially metabolize and degrade the compound.Contamination of solutions or storage containers with bacteria or fungi.Use sterile techniques when preparing and handling solutions for biological assays. Filter-sterilize solutions if appropriate.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess the purity of this compound and detect potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Gradient Example: Start with 10% acetonitrile and increase to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan across a range (e.g., 210-400 nm) to identify the optimal wavelength for detection. A wavelength of approximately 254 nm is often a good starting point.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample. A pure sample should exhibit a single major peak. The presence of additional peaks may indicate impurities or degradation.

Protocol 2: Stability Study in Aqueous Buffer

This protocol is designed to evaluate the stability of the compound in an aqueous buffer relevant to your experiments.

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.

  • Dilute the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration.

  • Incubate the solution under the desired experimental conditions (e.g., 37°C).

  • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Immediately analyze each aliquot by HPLC (as described in Protocol 1) to quantify the remaining amount of the parent compound.

  • Plot the concentration of the compound versus time to determine its stability profile in the buffer.

Visualizations

DegradationPathways Compound This compound Hydrolysis_Product Ring-Opened Product Compound->Hydrolysis_Product Hydrolysis (H₂O, pH) Oxidation_Product Oxidized Derivative Compound->Oxidation_Product Oxidation (O₂) Photodegradation_Product Photodegraded Fragments Compound->Photodegradation_Product Photodegradation (Light)

Caption: Potential degradation pathways for this compound.

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Purification of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for challenges encountered during the purification of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one. The advice is based on established chemical principles and purification data from structurally related compounds.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound and similar heterocyclic compounds.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation During Recrystallization 1. The solution is not supersaturated (too much solvent was used).[1] 2. The cooling process was too rapid, preventing crystal nucleation. 3. The compound may be "oiling out" instead of crystallizing.[2]1. Concentrate the solution by boiling off some solvent and allow it to cool again.[1] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[1] 3. Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before moving to an ice bath.[1] 4. If an oil forms, try redissolving it in a minimal amount of hot solvent and adding a slightly less polar "bad" solvent to the hot solution until it becomes faintly turbid, then cool slowly.
Colored Impurities in the Final Product 1. Highly colored impurities are co-crystallizing with the product. 2. Impurities are adsorbed onto the crystal surface.[1]1. Before the hot filtration step in recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[1] 2. Perform a second recrystallization to improve purity.[1] 3. If using column chromatography, ensure the colored impurity has a significantly different Rf value. Adjusting the solvent polarity can help improve separation.
Product Decomposition During Column Chromatography 1. The compound is unstable on silica gel. Some benzoxazinone derivatives are known to be susceptible to hydrolytic decomposition on silica gel.[3] 2. The acidic nature of standard silica gel is causing degradation.1. Minimize the time the compound spends on the column by using flash chromatography. 2. Consider using a less acidic stationary phase, such as neutral alumina. 3. An alternative is to use a buffered mobile phase or add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to neutralize the silica surface.
Poor Separation of Impurities by Column Chromatography 1. The solvent system has suboptimal polarity. 2. The impurity has a very similar polarity to the product.1. Systematically screen different solvent systems. A common starting point for compounds like this is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).[2] 2. Try adding a small amount of a third solvent with a different character (e.g., dichloromethane or methanol) to modify the selectivity of the separation. 3. If column chromatography fails, attempt purification by recrystallization from a suitable solvent system.
Low Recovery/Yield After Purification 1. Significant product loss in the mother liquor during recrystallization.[1] 2. Premature crystallization during hot filtration.[1] 3. Product streaking or irreversible adsorption on the chromatography column.1. Concentrate the mother liquor from recrystallization to obtain a second crop of crystals.[1] 2. During hot filtration, use a pre-heated funnel and flask to prevent the product from crashing out of solution. 3. For column chromatography, pre-treating the crude material by dissolving it in a minimal amount of the mobile phase and adsorbing it onto a small amount of silica gel before loading can lead to a cleaner separation and better recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Potential impurities often stem from the synthetic route. These can include unreacted starting materials such as the corresponding substituted 2-aminophenol and bromoacetyl bromide, or side-products from the cyclization reaction. In some syntheses of benzoxazinones, dihydro-benzoxazinone intermediates have been observed as impurities that can be difficult to separate.[3]

Q2: Which solvent systems are recommended for the column chromatography of this compound?

A2: For benzoxazinone derivatives, a good starting point for silica gel column chromatography is a solvent system consisting of hexanes and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity of the eluent to find the optimal separation conditions.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: While specific solubility data is not available, for aromatic bromo compounds, a range of solvents can be effective. You can screen single solvents like ethanol, isopropanol, or toluene.[4] Often, a mixed solvent system provides the best results. Good pairs to try include n-hexane/acetone, n-hexane/ethyl acetate, or methanol/water.[1][2] The ideal system is one where the compound is soluble in the hot solvent but sparingly soluble in the cold solvent.[4]

Q4: My compound appears pure by TLC, but NMR analysis shows residual solvent. How can I remove it?

A4: Residual solvent can often be removed by drying the sample under high vacuum for an extended period. If the solvent has a high boiling point (like DMF or DMSO), you may need to gently heat the sample while under vacuum, provided the compound is thermally stable. Another technique is to dissolve the compound in a low-boiling solvent (like dichloromethane or diethyl ether), and then re-evaporate the solvent. This process, repeated a few times, can effectively azeotrope away the higher-boiling impurity.

Q5: How can I assess the purity of my final product?

A5: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will not only confirm the structure but can also reveal the presence of impurities. Melting point analysis is also a good indicator of purity; a pure compound will have a sharp melting point range, whereas an impure sample will melt over a broader and lower temperature range.

Quantitative Data Summary for Related Benzoxazinones

The following table summarizes purity and analytical conditions found for commercially available, structurally related benzoxazinone compounds. This data can serve as a benchmark for your purification efforts.

Compound CAS Number Reported Purity Analytical Method
7-Bromo-2-methyl-2H-benzo[b][3]oxazin-3(4H)-one1245708-33-1≥98%Not Specified
A 5H-Benzo[a]phenoxazin-5-one derivativeNot SpecifiedNot SpecifiedHPLC with a mobile phase of acetonitrile, water, and phosphoric acid on a Newcrom R1 column.[5]

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Column: Select an appropriately sized flash chromatography column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight). Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This dry-loading method generally results in better separation. Carefully add the dried sample to the top of the prepared column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature. If the compound is very soluble at room temperature, the solvent is not suitable. If it is insoluble when hot, it is also not suitable. Test several solvents and solvent pairs (e.g., methanol/water) to find the optimal system.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Visual Troubleshooting Workflow

G cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Methods cluster_troubleshooting Troubleshooting cluster_end Final State start Crude Product tlc_analysis TLC/HPLC/NMR Analysis start->tlc_analysis column_chrom Column Chromatography tlc_analysis->column_chrom Multiple Spots / Impurities recrystallization Recrystallization tlc_analysis->recrystallization Slightly Impure pure_product Pure Product (Verify Purity) tlc_analysis->pure_product Single Spot / Pure check_solvents Screen Solvents column_chrom->check_solvents Poor Separation check_stability Assess Stability (e.g., on silica) column_chrom->check_stability Decomposition column_chrom->pure_product Successful Separation recrystallization->check_solvents No Crystals / Oiling Out recrystallization->pure_product Good Crystals Formed check_solvents->column_chrom Try New Eluent check_solvents->recrystallization Try New Solvent System check_stability->recrystallization Try Alternative Method

Caption: A workflow for troubleshooting the purification of organic compounds.

References

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A widely utilized and scalable two-step approach involves the initial reaction of 2-amino-4-bromophenol with chloroacetyl chloride to form an amide intermediate. This is followed by an intramolecular cyclization and N-methylation to yield the final product.

Q2: What are the critical parameters to control during the acylation step?

A2: The temperature and the rate of addition of chloroacetyl chloride are crucial. The reaction is typically exothermic, and maintaining a low temperature (0-5 °C) helps to prevent side reactions. Slow, dropwise addition of the acylating agent is recommended to ensure controlled reaction conditions.

Q3: How can I minimize the formation of impurities during the cyclization/methylation step?

A3: The choice of base and solvent is critical. A strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) is effective for both the intramolecular Williamson ether synthesis and the subsequent N-methylation. Ensuring anhydrous conditions is vital to prevent hydrolysis of the reagents and intermediates.

Q4: What are the recommended purification methods for the final product on a large scale?

A4: For large-scale purification, recrystallization is often the most practical and cost-effective method. Suitable solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. Slurry washing with a non-polar solvent can also be effective in removing less polar impurities.

Q5: Are there any specific safety precautions I should take when working with the reagents involved?

A5: Yes. Chloroacetyl chloride is highly corrosive and lachrymatory; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium hydride is a flammable solid and reacts violently with water; it must be handled under an inert atmosphere (e.g., nitrogen or argon). Dimethylformamide (DMF) is a potential reproductive toxin and should be handled with care. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the acylation step - Incomplete reaction. - Hydrolysis of chloroacetyl chloride. - Formation of di-acylated product.- Monitor the reaction by TLC or LC-MS to ensure completion. - Use anhydrous solvents and reagents. - Maintain a low reaction temperature and control the stoichiometry of chloroacetyl chloride.
Formation of a dark-colored reaction mixture - Oxidation of the aminophenol starting material. - Degradation of intermediates or product at high temperatures.- Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). - Maintain strict temperature control throughout the process.
Incomplete cyclization - Insufficient base strength or amount. - Steric hindrance. - Low reaction temperature.- Use a stronger base (e.g., NaH) or increase the equivalents of the current base. - Gently heat the reaction mixture to overcome the activation energy barrier.
Side-product formation during N-methylation - O-methylation instead of N-methylation. - Multiple methylations on the aromatic ring.- Add the methylating agent (e.g., methyl iodide) after the cyclization is complete. - Use a stoichiometric amount of the methylating agent.
Difficulty in product isolation/crystallization - Presence of oily impurities. - Product is too soluble in the chosen solvent.- Perform a work-up with an immiscible organic solvent to remove non-polar impurities. - Try different recrystallization solvents or solvent mixtures. Seeding with a small crystal of pure product can induce crystallization.
Product fails to meet purity specifications - Incomplete removal of starting materials or reagents. - Presence of closely related impurities.- Optimize the recrystallization procedure. - Consider a column chromatography step for very high purity requirements, although this may be less practical for very large scales.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-2H-1,4-benzoxazin-3(4H)-one

Materials:

  • 2-Amino-4-bromophenol

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Acylation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-amino-4-bromophenol in acetone. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride in acetone dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide.

  • Cyclization: Suspend the crude N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide in ethanol.

  • Add a solution of sodium hydroxide in water dropwise.

  • Heat the mixture to reflux for 4-6 hours. Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with dilute HCl to pH 5-6.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to yield 7-Bromo-2H-1,4-benzoxazin-3(4H)-one.

Protocol 2: N-Methylation to Yield this compound

Materials:

  • 7-Bromo-2H-1,4-benzoxazin-3(4H)-one

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF under a nitrogen atmosphere, add a solution of 7-Bromo-2H-1,4-benzoxazin-3(4H)-one in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide dropwise.

  • Let the reaction stir at room temperature for 2-3 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

Step Reactants Solvent Base Temperature (°C) Time (h) Typical Yield (%)
Acylation 2-Amino-4-bromophenol, Chloroacetyl chlorideAcetoneNaHCO₃0 - 252 - 485 - 95
Cyclization N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamideEthanolNaOHReflux4 - 680 - 90
N-Methylation 7-Bromo-2H-1,4-benzoxazin-3(4H)-one, Methyl iodideDMFNaH0 - 252 - 390 - 98

Visualizations

experimental_workflow start 2-Amino-4-bromophenol process1 Acylation (0-10 °C) start->process1 reagent1 Chloroacetyl chloride in Acetone reagent1->process1 intermediate N-(4-bromo-2-hydroxyphenyl) -2-chloroacetamide process1->intermediate reagent2 NaOH in Ethanol process2 Cyclization (Reflux) intermediate->process2 intermediate->process2 reagent2->process2 intermediate2 7-Bromo-2H-1,4- benzoxazin-3(4H)-one process2->intermediate2 process3 N-Methylation (0-25 °C) intermediate2->process3 reagent3 NaH, CH₃I in DMF reagent3->process3 final_product 7-Bromo-4-methyl-2H-1,4- benzoxazin-3-one process3->final_product purification Recrystallization final_product->purification

Caption: Synthetic workflow for this compound.

troubleshooting_guide cluster_acylation Acylation Issues cluster_cyclization Cyclization Issues cluster_methylation N-Methylation Issues cluster_purification Purification Issues start Low Final Yield low_acylation_yield Low Acylation Yield? start->low_acylation_yield incomplete_cyclization Incomplete Cyclization? start->incomplete_cyclization side_products O-methylation or other side products? start->side_products purity_issue Low Purity? start->purity_issue check_conditions Check for water contamination. Verify reagent stoichiometry. low_acylation_yield->check_conditions check_base Increase base equivalents. Ensure sufficient temperature and time. incomplete_cyclization->check_base check_methylation Control temperature strictly. Add methylating agent after deprotonation. side_products->check_methylation optimize_recrystallization Screen for optimal recrystallization solvent. Consider a pre-purification workup. purity_issue->optimize_recrystallization

Caption: Troubleshooting decision tree for synthesis scale-up.

Technical Support Center: Preparation of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common and direct approach is the N-alkylation of the precursor, 7-bromo-2H-1,4-benzoxazin-3-one. This involves the deprotonation of the nitrogen atom using a suitable base, followed by the introduction of a methyl group using a methylating agent.

Q2: What are the most critical parameters to control during the N-methylation step?

A2: The choice of base, solvent, temperature, and the stoichiometry of the reagents are all critical. These parameters significantly influence the reaction rate, yield, and the impurity profile, particularly the formation of the O-methylated byproduct.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. A typical mobile phase for this separation would be a mixture of ethyl acetate and hexane.

Q4: What are the common methods for purifying the final product?

A4: The primary methods for purification are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities if a suitable solvent is found. For more complex impurity profiles or to separate isomers, silica gel column chromatography is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no conversion of starting material 1. Inactive or insufficient base. 2. Low reaction temperature. 3. Poor quality of the methylating agent.1. Use a freshly opened or properly stored base. Ensure anhydrous conditions if using a moisture-sensitive base like NaH. Increase the stoichiometry of the base if necessary. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Use a fresh bottle of the methylating agent.
Presence of a significant amount of O-methylated impurity 1. Choice of base and solvent system. 2. Reaction temperature is too high.1. The combination of a strong base like sodium hydride in a polar aprotic solvent like DMF can favor N-alkylation. Using a weaker base like potassium carbonate in a solvent like acetone might increase the proportion of O-alkylation. 2. Perform the reaction at a lower temperature to favor the thermodynamically more stable N-alkylated product.
Formation of multiple unidentified spots on TLC 1. Degradation of starting material or product. 2. Over-methylation or other side reactions.1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Avoid excessively high temperatures. 2. Use a controlled stoichiometry of the methylating agent. Adding the methylating agent dropwise can help to control the reaction.
Difficulty in isolating the product from the reaction mixture 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during aqueous work-up.1. After quenching the reaction, use a suitable organic solvent for extraction. If the product has some water solubility, brine washes can help to "salt out" the product into the organic layer. 2. Add a small amount of brine to the separatory funnel to help break the emulsion.

Experimental Protocols

Key Experiment: N-methylation of 7-bromo-2H-1,4-benzoxazin-3-one

This protocol is a representative procedure based on general methods for N-alkylation of similar benzoxazinone cores. Optimization may be required for specific laboratory conditions.

Materials:

  • 7-bromo-2H-1,4-benzoxazin-3-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add 7-bromo-2H-1,4-benzoxazin-3-one (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Methylation: Slowly add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.

Data Presentation

Table 1: Influence of Base and Solvent on N- vs. O-Alkylation Selectivity (Illustrative Data)

Entry Base (equiv.) Solvent Temperature (°C) N-alkylation : O-alkylation Ratio Yield (%)
1NaH (1.1)DMF0 to rt>95 : <585
2K₂CO₃ (1.5)AcetoneReflux70 : 3065
3Cs₂CO₃ (1.2)Acetonitrilert85 : 1578

Note: This data is illustrative and based on general principles of alkylation reactions. Actual results may vary.

Visualizations

experimental_workflow start Start: 7-bromo-2H-1,4- benzoxazin-3-one dissolve Dissolve in anhydrous DMF start->dissolve deprotonate Deprotonate with NaH at 0 °C dissolve->deprotonate methylate Add Methyl Iodide at 0 °C deprotonate->methylate react Stir at room temperature (Monitor by TLC) methylate->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify by Recrystallization or Chromatography dry->purify product Product: 7-Bromo-4-methyl- 2H-1,4-benzoxazin-3-one purify->product troubleshooting_impurities start TLC Analysis shows multiple spots unreacted_sm Unreacted Starting Material (Lower Rf spot) start->unreacted_sm Incomplete Reaction product Desired Product start->product o_methylated O-methylated Impurity (Often close Rf to product) start->o_methylated Side Reaction other_impurities Other Impurities (Streaking or multiple spots) start->other_impurities Degradation/Other unreacted_sm_sol Solution: - Increase reaction time/temp - Add more base/MeI unreacted_sm->unreacted_sm_sol o_methylated_sol Solution: - Optimize base/solvent - Lower reaction temperature o_methylated->o_methylated_sol other_impurities_sol Solution: - Use inert atmosphere - Check reagent purity other_impurities->other_impurities_sol

troubleshooting unexpected results in assays with 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one in their assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound in various experimental settings.

Compound Handling and Solubility

Q1: My this compound is not dissolving properly in my aqueous assay buffer. What should I do?

A1: this compound is a hydrophobic compound, and as such, has low solubility in aqueous solutions. Here are some steps to improve solubility:

  • Use a co-solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer.

  • Maintain a low final solvent concentration: Aim for a final DMSO concentration of less than 1% in your assay to avoid solvent-induced artifacts. Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments.

  • Sonication: Gentle sonication of the stock solution can aid in dissolution.

  • pH adjustment: The solubility of the compound may be influenced by the pH of the buffer. However, be mindful that significant pH changes can affect protein function and compound stability.

Q2: I am concerned about the stability of my compound in solution. How should I store it and for how long is it stable?

A2: Proper storage is crucial to maintain the integrity of this compound.

  • Stock Solutions: Store stock solutions in DMSO at -20°C or -80°C for long-term storage. To minimize freeze-thaw cycles, which can lead to degradation and precipitation, aliquot the stock solution into smaller, single-use volumes.

  • Aqueous Solutions: Prepare fresh dilutions in aqueous buffer on the day of the experiment. Avoid storing the compound in aqueous solutions for extended periods, as it may be susceptible to hydrolysis.

  • Light Sensitivity: Protect solutions from light by using amber vials or by wrapping tubes in aluminum foil, as some benzoxazinone derivatives can be light-sensitive.

Assay Performance and Unexpected Results

Q3: I am observing lower-than-expected potency or a complete loss of activity in my assay. What are the possible causes?

A3: A decrease in inhibitory activity can be due to several factors:

  • Compound Precipitation: The compound may be precipitating out of the assay buffer, especially at higher concentrations. Visually inspect your assay plates for any signs of precipitation. You can also centrifuge a sample of your final compound dilution and analyze the supernatant for the actual concentration.

  • Compound Degradation: As mentioned, the compound may not be stable in your assay buffer over the course of the experiment. Consider reducing the incubation time or performing a time-course experiment to assess stability.

  • Incorrect Concentration: Verify the concentration of your stock solution. If possible, use spectrophotometry or another analytical method to confirm the concentration.

  • Assay Interference: The compound may interfere with the assay technology itself. For example, in fluorescence-based assays, the compound could be autofluorescent. Run appropriate controls to test for assay interference.

Q4: I am seeing inconsistent results between experiments. How can I improve reproducibility?

A4: To improve the reproducibility of your results, consider the following:

  • Consistent Compound Handling: Always prepare fresh dilutions from a single, quality-controlled stock solution for each experiment.

  • Standardized Protocols: Ensure that all experimental parameters, including incubation times, temperatures, and reagent concentrations, are kept consistent between experiments.

  • Vehicle Controls: Always include a vehicle control (e.g., DMSO) at the same final concentration as in your experimental wells.

  • Positive and Negative Controls: Use appropriate positive and negative controls to ensure the assay is performing as expected.

Q5: Could my compound be causing non-specific effects in my cell-based assay?

A5: Yes, at higher concentrations, small molecules can exhibit off-target effects.

  • Dose-Response Curve: Perform a full dose-response curve to determine the IC50 or EC50 value. A steep dose-response curve may suggest a specific mode of action, while a shallow curve could indicate non-specific effects.

  • Cytotoxicity Assessment: Run a parallel cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to general toxicity.

  • Use of a Negative Control: If available, use a structurally similar but inactive analog of your compound as a negative control to demonstrate specificity.

Physicochemical Properties

A summary of the calculated physicochemical properties of a similar compound, 7-Bromo-2-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, is provided below. These values can help predict the compound's behavior in biological assays.

PropertyValueSource
Molecular FormulaC₉H₈BrNO₂[1]
Molecular Weight242.07 g/mol [1]
LogP2.1685[1]
Topological Polar Surface Area (TPSA)38.33 Ų[1]
Hydrogen Bond Acceptors2[1]
Hydrogen Bond Donors1[1]
Rotatable Bonds0[1]

Experimental Protocols

Below is a generalized protocol for an in vitro enzyme inhibition assay, a common application for benzoxazinone derivatives.

Protocol: In Vitro Enzyme Inhibition Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for the dose-response curve.

    • Further dilute the DMSO serial dilutions into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Assay Procedure:

    • Add the diluted compound or vehicle control (DMSO in assay buffer) to the wells of a microplate.

    • Add the enzyme solution to each well and incubate for a predetermined time at the optimal temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Unexpected Assay Results check_solubility Check Compound Solubility (Precipitation?) start->check_solubility check_stability Assess Compound Stability (Degradation?) start->check_stability check_concentration Verify Stock Concentration start->check_concentration check_interference Test for Assay Interference start->check_interference check_cytotoxicity Evaluate Cytotoxicity (Cell-based assays) start->check_cytotoxicity prepare_fresh Prepare Fresh Stock/Dilutions check_solubility->prepare_fresh modify_assay Modify Assay Conditions (e.g., buffer, incubation time) check_stability->modify_assay check_concentration->prepare_fresh check_interference->modify_assay revisit_protocol Review Assay Protocol check_cytotoxicity->revisit_protocol solution Problem Resolved revisit_protocol->solution prepare_fresh->solution modify_assay->solution

Caption: A logical workflow for troubleshooting unexpected results in assays.

Hypothetical Signaling Pathway

SignalingPathway ligand Ligand receptor Receptor ligand->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor This compound inhibitor->kinase_b

Caption: A potential signaling pathway inhibited by the compound.

References

Validation & Comparative

A Comparative Analysis of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one within the Benzoxazinone Class of Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one belongs to the benzoxazinone class, a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This guide provides a comparative overview of this compound against other benzoxazinone derivatives, focusing on their anticancer, anti-inflammatory, and antifungal properties. The information presented is based on available experimental data to facilitate objective comparison and support further research and development.

Overview of Benzoxazinones

Benzoxazinones are bicyclic compounds containing a benzene ring fused to an oxazine ring. Variations in the substitution pattern on this core structure give rise to a wide array of derivatives with diverse pharmacological profiles. These compounds have been investigated for their potential as anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant agents.[1][2] The biological activity is often influenced by the nature and position of substituents on the benzoxazinone scaffold.

Anticancer Activity

While specific comparative data for this compound is limited in publicly available literature, studies on analogous series of 7-substituted benzoxazinones provide valuable insights into the structure-activity relationship (SAR) for anticancer activity.

A study exploring 7-substituted-4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b][1][3]oxazin-3(4H)-ones revealed that modifications at the 7-position of the benzoxazinone ring significantly influence their cytotoxic effects. For instance, certain derivatives exhibited potent activity against human cancer cell lines.[1] Although this study does not include the exact target compound, it underscores the importance of the 7-position in modulating anticancer potential.

Another study on novel 1,4-benzoxazine derivatives demonstrated that substitutions on the benzoxazine core, including at positions analogous to the 7-position, yielded compounds with significant anti-proliferative activity against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[4]

Table 1: Illustrative Anticancer Activity of Benzoxazinone Analogs

Compound IDSubstitution at 7-positionCancer Cell LineIC50 (µM)Reference
Analog A -NO2HeLaNot specified, but showed significant cytotoxicity[5]
Analog B -Triazole derivativeHuh-719.05[6]
Analog C -Triazole derivativeHuh-728.48[6]

Note: This table is for illustrative purposes to show the potential activity of 7-substituted benzoxazinones. A direct comparison with this compound is not possible due to the lack of publicly available data from the same study.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Workflow for MTT Assay

MTT_Workflow cluster_workflow MTT Assay Workflow cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment mtt_addition MTT Reagent Addition compound_treatment->mtt_addition incubation Incubation (Formation of Formazan) mtt_addition->incubation solubilization Formazan Solubilization (e.g., DMSO) incubation->solubilization absorbance_reading Absorbance Reading (~570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Treat the cells with serial dilutions of the test compounds (including this compound and its analogs) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Anti-inflammatory Activity

The anti-inflammatory potential of benzoxazinone derivatives is a well-documented area of research. A study on 7-chloro-2-methyl-4H-benzo[d][1][7]-oxazin-4-one, a structural isomer of the target compound, demonstrated significant anti-inflammatory activity. This suggests that halogen substitution at the 7-position can contribute to the anti-inflammatory properties of the benzoxazinone core. The primary mechanism often investigated is the inhibition of pro-inflammatory mediators such as nitric oxide (NO).

Table 2: Illustrative Anti-inflammatory Activity of a Benzoxazinone Analog

CompoundDose (mg/kg)Inhibition of Edema (%)Reference
7-Chloro-2-methyl-4H-benzo[d][1][7]-oxazin-4-one 1096.78
7-Chloro-2-methyl-4H-benzo[d][1][7]-oxazin-4-one 2095.71
Indomethacin (Standard) 10Not specified, but test compound was more active

Note: This data is for a structural isomer and not a direct analog. Direct comparative data for this compound is not available in the cited literature.

Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production in Macrophages

This in vitro assay assesses the potential of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Signaling Pathway of LPS-induced NO Production

LPS_NO_Pathway cluster_pathway LPS-induced NO Production Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO O2, NADPH L_arginine L-Arginine L_arginine->NO Benzoxazinone Benzoxazinone (Inhibitory Action) Benzoxazinone->NFkB Inhibition

Caption: Simplified signaling pathway of LPS-induced nitric oxide production and the potential inhibitory point for benzoxazinones.

Detailed Steps:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Determine the percentage of NO inhibition compared to the LPS-stimulated control group.

Antifungal Activity

Benzoxazinone derivatives have also been explored for their antifungal properties. A study on novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety demonstrated that certain compounds exhibited significant antifungal activity against various plant pathogenic fungi.[3][7][8] The structure-activity relationship in this study highlighted that substitutions on the benzoxazinone ring, including chloro-substitution at the 6-position, influenced the antifungal potency. While this study does not include this compound, it provides a basis for comparing the potential of halogenated benzoxazinones as antifungal agents.

Table 3: Illustrative Antifungal Activity of Benzoxazinone Analogs

Compound IDFungal StrainEC50 (µg/mL)Reference
Analog D (6-Cl substituted) G. zeae23.17[7]
Analog E (6-Cl substituted) P. infestans15.37[7]
Hymexazol (Standard) G. zeae40.51[3]
Hymexazol (Standard) P. infestans18.35[3]

Note: This table illustrates the antifungal potential of chloro-substituted benzoxazinones. Direct comparison with this compound is not possible based on the available data.

Experimental Protocol: Mycelial Growth Inhibition Assay

This method is commonly used to evaluate the in vitro antifungal activity of compounds against filamentous fungi.

Experimental Workflow for Antifungal Assay

Antifungal_Workflow cluster_workflow Mycelial Growth Inhibition Assay Workflow media_prep Prepare PDA Medium with Test Compound plate_inoculation Inoculate with Fungal Mycelial Disc media_prep->plate_inoculation incubation Incubate at Optimal Temperature plate_inoculation->incubation measurement Measure Colony Diameter incubation->measurement calculation Calculate Percentage of Inhibition measurement->calculation

Caption: A general workflow for the mycelial growth inhibition assay to determine antifungal activity.

Detailed Steps:

  • Media Preparation: Incorporate the test compounds at various concentrations into a suitable fungal growth medium, such as Potato Dextrose Agar (PDA).

  • Inoculation: Place a mycelial disc from a fresh fungal culture onto the center of the agar plates.

  • Incubation: Incubate the plates at an appropriate temperature for the specific fungus until the mycelial growth in the control plate reaches the edge.

  • Measurement: Measure the diameter of the fungal colony in both the control and treated plates.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the control.

Conclusion

This compound is a member of the pharmacologically significant benzoxazinone class of compounds. While direct comparative experimental data for this specific molecule is not extensively available in the public domain, the analysis of structurally related analogs provides a strong rationale for its potential as a bioactive agent. The presence of a halogen at the 7-position, as seen in analogous compounds, is often associated with enhanced biological activity.

Further research involving the synthesis and systematic biological evaluation of a series of 7-substituted-4-methyl-2H-1,4-benzoxazin-3-ones, including the bromo-derivative, within the same experimental settings is crucial for a definitive comparative analysis. Such studies will enable a clearer understanding of the structure-activity relationships and help in the rational design of more potent and selective benzoxazinone-based therapeutic agents. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative evaluations.

References

Comparative Analysis: 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one versus 4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison between 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one and its parent compound, 4-methyl-2H-1,4-benzoxazin-3-one. The objective is to elucidate the impact of bromine substitution at the 7-position on the physicochemical properties and biological activities of the benzoxazinone scaffold. This information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

The introduction of a bromine atom, a halogen, at the 7-position of the benzoxazinone ring system can significantly alter the molecule's physicochemical characteristics. These changes can, in turn, influence its pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound4-methyl-2H-1,4-benzoxazin-3-one
Molecular Formula C9H8BrNO2C9H9NO2
Molecular Weight 242.07 g/mol 163.17 g/mol
Melting Point 125-129 °CNot available
Boiling Point 358.3±42.0 °C (Predicted)309.1±32.0 °C (Predicted)
LogP 1.83 (Predicted)1.01 (Predicted)
pKa 11.26±0.20 (Predicted)11.51±0.20 (Predicted)

Note: Some of the physicochemical data presented above are predicted values from chemical databases and may not have been experimentally confirmed.

Biological Activity and Potential Applications

While specific experimental data on the biological activities of this compound and 4-methyl-2H-1,4-benzoxazin-3-one are not extensively available in the public domain, the benzoxazinone core is a known pharmacophore present in a variety of biologically active compounds. Derivatives of this scaffold have been explored for their potential as:

  • Antimicrobial agents: The benzoxazinone ring system is a structural motif in some compounds with antibacterial and antifungal properties.

  • Anti-inflammatory agents: Certain benzoxazinone derivatives have shown potential in modulating inflammatory pathways.

  • Central Nervous System (CNS) agents: The scaffold has been investigated for its potential in developing treatments for neurological disorders.

The introduction of a bromine atom can influence these activities by altering the compound's lipophilicity, which can affect cell membrane permeability and target engagement. Furthermore, the halogen atom can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, which can be adapted for the synthesis of the parent compound by using the appropriate starting materials.

Synthesis of this compound

Objective: To synthesize this compound via N-alkylation of 7-bromo-2H-1,4-benzoxazin-3-one.

Materials:

  • 7-bromo-2H-1,4-benzoxazin-3-one

  • Methyl iodide (CH3I)

  • Potassium carbonate (K2CO3)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-bromo-2H-1,4-benzoxazin-3-one (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, filter the solid potassium carbonate and wash it with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Visualizations

Diagram 1: General Synthesis Workflow

A Starting Material (7-bromo-2H-1,4-benzoxazin-3-one) B N-Alkylation (CH3I, K2CO3, Acetone) A->B Reagents C Crude Product B->C Reaction D Purification (Column Chromatography) C->D Purification E Final Product (this compound) D->E Isolation F Characterization (NMR, MS) E->F Analysis cluster_0 Core Scaffold cluster_1 Modification cluster_2 Derivative 4-methyl-2H-1,4-benzoxazin-3-one 4-methyl-2H-1,4-benzoxazin-3-one Bromination at 7-position Bromination at 7-position 4-methyl-2H-1,4-benzoxazin-3-one->Bromination at 7-position This compound This compound Bromination at 7-position->this compound

Unraveling the Binding Affinity of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the binding affinity of the novel compound 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one. As of the latest literature review, specific binding affinity data (such as Kᵢ, IC₅₀, or Kd values) and a definitively identified biological target for this particular compound are not publicly available. However, the broader class of 1,4-benzoxazin-3-one derivatives has demonstrated a wide range of biological activities, including anticancer, antifungal, and antibacterial effects.[1][2][3][4] This suggests that this compound holds potential as a bioactive molecule.

This guide will, therefore, focus on the established methodologies and comparative approaches to determine its binding affinity and elucidate its mechanism of action.

Comparative Analysis of Binding Affinity

Given the absence of direct data for this compound, we present a hypothetical comparison table. This table illustrates how its binding affinity could be presented alongside structurally similar benzoxazinone derivatives that have been evaluated for their anticancer properties. The data for the alternative compounds is sourced from existing literature to provide a relevant comparative context.

CompoundTarget Protein (Hypothetical)Binding Affinity (IC₅₀, µM)Cell Line
This compound To Be Determined To Be Determined -
4-Aryl-3,4-dihydro-2H-1,4-benzoxazine (14f)Not Specified7.84 - 16.2PC-3, MDA-MB-231, etc.[5]
7-substituted-4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl)-2H-benzo[b][1][5]oxazin- 3(4H)-one (c18)Not Specified19.05Huh-7[1]

Experimental Protocols for Determining Binding Affinity

To ascertain the binding affinity of this compound, a series of established experimental protocols can be employed. The choice of method will depend on the nature of the target protein and the desired quantitative output.

Target Identification and Validation

Prior to quantitative binding assays, the molecular target of the compound must be identified. A common approach is:

  • Affinity Chromatography: The compound is immobilized on a solid support to capture its binding partners from cell lysates. The bound proteins are then eluted and identified using mass spectrometry.

In Vitro Binding Assays

Once a target is identified, the binding affinity can be quantified using various biophysical techniques:

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event of the compound to its target protein. ITC provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when the compound (analyte) flows over its immobilized target protein. This method provides real-time kinetics of the binding interaction, allowing for the determination of both the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) is calculated.

  • Enzyme-Linked Immunosorbent Assay (ELISA)-based Assays: Competitive ELISA can be used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound. In this setup, the compound competes with a known ligand for binding to the target protein.

Cellular Assays

To confirm the compound's activity in a biological context, cellular assays are crucial:

  • Cell Viability Assays (e.g., MTT Assay): These assays measure the metabolic activity of cells and are used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀). This provides a functional readout of the compound's potency in a cellular environment.[1]

Visualizing the Path Forward: Workflow and Potential Signaling Pathway

To guide the experimental process, the following workflows and hypothetical signaling pathways can be considered.

Experimental Workflow for Binding Affinity Confirmation

G cluster_0 Target Identification cluster_1 In Vitro Binding Quantification cluster_2 Cellular Activity Confirmation Target_ID Affinity Chromatography Mass_Spec Mass Spectrometry Target_ID->Mass_Spec Protein ID ITC Isothermal Titration Calorimetry (Kd) Mass_Spec->ITC SPR Surface Plasmon Resonance (Kd, ka, kd) Mass_Spec->SPR ELISA Competitive ELISA (IC50) Mass_Spec->ELISA Cell_Assay Cell Viability Assay (e.g., MTT) Functional_Assay Functional Readout (IC50) Cell_Assay->Functional_Assay Functional_Assay->ITC Correlate

A generalized workflow for identifying the target and quantifying the binding affinity of a novel compound.
Hypothetical Signaling Pathway

Given the known anticancer activities of many benzoxazinone derivatives, a plausible mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer progression, such as a receptor tyrosine kinase (RTK) pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound This compound Compound->RTK Inhibition

A hypothetical signaling pathway illustrating the potential inhibitory action of the compound on an RTK pathway.

Conclusion

While direct binding affinity data for this compound remains to be elucidated, the methodologies outlined in this guide provide a clear and structured approach for its determination. By identifying the molecular target and quantifying the binding interaction, the therapeutic potential of this compound can be thoroughly evaluated. The broader family of benzoxazinones has shown significant promise in preclinical studies, making this compound a compound of interest for further investigation in drug discovery and development.

References

comparative analysis of different synthesis routes for 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of complete, published synthetic procedures for this specific molecule, this comparison is constructed based on established synthetic methodologies for analogous benzoxazinone derivatives. The analysis focuses on two primary two-step synthetic pathways, each commencing with the cyclization of 2-amino-4-bromophenol, followed by N-methylation.

Executive Summary

The synthesis of this compound can be strategically approached through a two-step sequence involving the initial formation of the 7-bromo-2H-1,4-benzoxazin-3(4H)-one intermediate, followed by methylation of the nitrogen atom. This guide evaluates two plausible routes, differing in their choice of cyclization agent for the first step. While direct comparative data for the target molecule is scarce, analysis of analogous reactions suggests that both pathways are viable. The choice of route may depend on factors such as reagent availability, cost, and desired reaction conditions.

Comparative Analysis of Synthesis Routes

Two principal routes for the synthesis of this compound are proposed and analyzed below. Both routes start from the common precursor, 2-amino-4-bromophenol.

Route 1: Cyclization via Acylation with Chloroacetyl Chloride followed by N-Methylation

This route involves the acylation of 2-amino-4-bromophenol with chloroacetyl chloride to form an intermediate that subsequently cyclizes to 7-bromo-2H-1,4-benzoxazin-3(4H)-one. The final step is the N-methylation of this intermediate.

Route 2: Cyclization with Ethyl Bromoacetate followed by N-Methylation

This alternative pathway utilizes ethyl bromoacetate for the initial cyclization with 2-amino-4-bromophenol to yield the same 7-bromo-2H-1,4-benzoxazin-3(4H)-one intermediate, which is then N-methylated.

Data Presentation

The following tables summarize the proposed reaction steps and plausible conditions based on general knowledge of benzoxazinone synthesis. It is important to note that the yields are estimates based on analogous reactions and may vary in practice.

Table 1: Synthesis of 7-bromo-2H-1,4-benzoxazin-3(4H)-one (Intermediate)

ParameterRoute 1A: Chloroacetyl ChlorideRoute 1B: Ethyl Bromoacetate
Starting Material 2-amino-4-bromophenol2-amino-4-bromophenol
Reagent Chloroacetyl chlorideEthyl bromoacetate
Base K₂CO₃, NaHCO₃, or other suitable baseK₂CO₃ or other suitable base
Solvent Acetone, DMF, or other polar aprotic solventDMF, Ethanol, or other suitable solvent
Temperature 0 °C to refluxRoom temperature to reflux
Plausible Yield Good to ExcellentModerate to Good

Table 2: N-Methylation of 7-bromo-2H-1,4-benzoxazin-3(4H)-one

ParameterMethod 2A: Methyl IodideMethod 2B: Dimethyl Carbonate
Starting Material 7-bromo-2H-1,4-benzoxazin-3(4H)-one7-bromo-2H-1,4-benzoxazin-3(4H)-one
Reagent Methyl iodide (CH₃I)Dimethyl carbonate (DMC)
Base NaH, K₂CO₃, or other strong baseK₂CO₃ or other suitable base
Solvent DMF, THF, or other polar aprotic solventDMF or no solvent
Temperature Room temperature to elevated temperaturesElevated temperatures (e.g., 130-180 °C)
Plausible Yield HighGood to High
Notes Methyl iodide is highly effective but toxic.Dimethyl carbonate is a greener, less toxic alternative.[1]

Experimental Protocols

The following are detailed, generalized experimental protocols for the key transformations described above. These protocols are based on standard procedures for the synthesis of similar compounds and should be adapted and optimized for the specific target molecule.

Protocol for Route 1A: Synthesis of 7-bromo-2H-1,4-benzoxazin-3(4H)-one using Chloroacetyl Chloride
  • Reaction Setup: To a solution of 2-amino-4-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (2.0-3.0 eq).

  • Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.1-1.2 eq) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently reflux until the starting material is consumed (monitor by TLC).

  • Work-up: Pour the reaction mixture into ice-water and stir. Collect the precipitate by filtration, wash with water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 7-bromo-2H-1,4-benzoxazin-3(4H)-one.

Protocol for N-Methylation using Methyl Iodide (Method 2A)
  • Reaction Setup: To a solution of 7-bromo-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or THF, add a strong base such as sodium hydride (1.1-1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Stir the mixture at 0 °C for 30-60 minutes, then add methyl iodide (1.1-1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Mandatory Visualization

The following diagrams illustrate the proposed synthetic pathways.

Synthesis_Routes cluster_0 Route 1: Chloroacetyl Chloride cluster_1 Route 2: Ethyl Bromoacetate 2-amino-4-bromophenol_1 2-amino-4-bromophenol Intermediate_1 7-bromo-2H-1,4-benzoxazin-3(4H)-one Final_Product_1 This compound Intermediate_1->Final_Product_1 N-Methylation (e.g., CH3I, Base) 2-amino-4-bromophenol_2 2-amino-4-bromophenol Intermediate_2 7-bromo-2H-1,4-benzoxazin-3(4H)-one Final_Product_2 This compound Intermediate_2->Final_Product_2 N-Methylation (e.g., DMC, Base)

Caption: Proposed two-step synthetic routes to this compound.

Experimental_Workflow cluster_cyclization Step 1: Cyclization cluster_methylation Step 2: N-Methylation start Start: 2-amino-4-bromophenol reagents Add Cyclizing Agent (e.g., Chloroacetyl Chloride or Ethyl Bromoacetate) + Base start->reagents reaction_1 Reaction (Stirring/Reflux) reagents->reaction_1 workup_1 Work-up (Quench, Filter) reaction_1->workup_1 intermediate Intermediate: 7-bromo-2H-1,4-benzoxazin- 3(4H)-one workup_1->intermediate reagents_2 Add Methylating Agent (e.g., CH3I or DMC) + Base intermediate->reagents_2 reaction_2 Reaction (Stirring) reagents_2->reaction_2 workup_2 Work-up (Quench, Extract) reaction_2->workup_2 purification Purification (Chromatography/ Recrystallization) workup_2->purification final_product Final Product: 7-Bromo-4-methyl-2H-1,4- benzoxazin-3-one purification->final_product

Caption: General experimental workflow for the synthesis of the target molecule.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While the specific selectivity profile of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one is not extensively documented in publicly available literature, this guide provides a comparative analysis of a closely related and well-characterized benzoxazinone derivative, 2-(2-furyl)-4H-3,1-benzoxazin-4-one, a potent and selective inhibitor of the serine protease Cathepsin G (CatG). This analysis serves as a representative example to illustrate the selectivity profile that can be achieved with the benzoxazinone scaffold.

Cathepsin G is a serine protease found in the azurophilic granules of neutrophils and is involved in various inflammatory processes. Its dysregulation has been implicated in several diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease, making it an attractive therapeutic target.

Data Presentation: Selectivity Profile of 2-(2-furyl)-4H-3,1-benzoxazin-4-one

The inhibitory activity of 2-(2-furyl)-4H-3,1-benzoxazin-4-one was evaluated against Cathepsin G and a panel of other related serine proteases. The results, summarized in the table below, highlight the compound's high potency and selectivity for Cathepsin G.[1]

Target EnzymeIC50 (µM)Fold Selectivity vs. Cathepsin G
Cathepsin G 0.84 ± 0.11 -
Thrombin> 50> 59.5
Factor XIa> 50> 59.5
Factor XIIa> 50> 59.5
Kallikrein> 50> 59.5

Data sourced from a study on substituted 4H-3,1-benzoxazin-4-one derivatives as Cathepsin G inhibitors.[1]

Experimental Protocols

The following is a detailed methodology for a typical chromogenic substrate hydrolysis assay used to determine the inhibitory activity of compounds against serine proteases like Cathepsin G.

Materials:

  • Human Cathepsin G (and other serine proteases for selectivity screening)

  • Chromogenic substrate specific for each protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for Cathepsin G)

  • Test compound (2-(2-furyl)-4H-3,1-benzoxazin-4-one)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Assay Reaction: In each well of a 96-well plate, the assay buffer, the enzyme solution (at a fixed concentration), and the test compound at various concentrations are added. The mixture is pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The reaction is initiated by adding the specific chromogenic substrate to each well.

  • Measurement: The absorbance of the product (e.g., p-nitroaniline) is measured kinetically over time at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: The rate of substrate hydrolysis is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition for each concentration of the test compound is determined relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation).

  • Selectivity Profiling: The same protocol is repeated for other serine proteases using their respective specific substrates to determine the IC50 values against these off-target enzymes.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare serial dilutions of test compound pre_incubation Pre-incubate enzyme and compound compound_prep->pre_incubation enzyme_prep Prepare enzyme solution enzyme_prep->pre_incubation substrate_prep Prepare chromogenic substrate solution initiation Initiate reaction with substrate substrate_prep->initiation pre_incubation->initiation measurement Measure absorbance kinetically initiation->measurement rate_calc Calculate reaction rates measurement->rate_calc inhibition_calc Determine % inhibition rate_calc->inhibition_calc ic50_calc Calculate IC50 value inhibition_calc->ic50_calc signaling_pathway cluster_downstream Downstream Effects Inflammatory_Stimulus Inflammatory Stimulus Neutrophil_Activation Neutrophil Activation Inflammatory_Stimulus->Neutrophil_Activation Granule_Release Azurophilic Granule Release Neutrophil_Activation->Granule_Release Cathepsin_G Cathepsin G Granule_Release->Cathepsin_G ECM_Degradation ECM Degradation Cathepsin_G->ECM_Degradation Cytokine_Processing Cytokine/Chemokine Processing Cathepsin_G->Cytokine_Processing Receptor_Cleavage Cell Receptor Cleavage Cathepsin_G->Receptor_Cleavage Inflammation_Propagation Inflammation Propagation ECM_Degradation->Inflammation_Propagation Cytokine_Processing->Inflammation_Propagation Receptor_Cleavage->Inflammation_Propagation Inhibitor 2-(2-furyl)-4H-3,1- benzoxazin-4-one Inhibitor->Cathepsin_G Inhibition

References

A Comparative Guide to the Off-Target Profile of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the off-target effects of the novel compound 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one. Due to the limited publicly available data on this specific molecule, this document outlines a proposed in vitro off-target profiling strategy. To illustrate the interpretation of potential outcomes, we present a hypothetical comparison with two other compounds sharing the benzoxazinone core: a highly selective PI3K/mTOR inhibitor (PI3K-i) and a serotonin receptor antagonist (GSK588045).

Introduction to Off-Target Effects and the Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antifungal, and neurological effects.[1][2] Given this broad activity, a thorough understanding of a novel compound's off-target interactions is critical for predicting potential side effects and identifying opportunities for therapeutic repurposing. This guide focuses on three key areas of off-target profiling: kinase selectivity, cytochrome P450 (CYP450) inhibition, and hERG channel activity.

Proposed Off-Target Profiling and Comparative Analysis

To characterize the selectivity and potential liabilities of this compound, a series of industry-standard in vitro assays are recommended. Below, we detail the experimental protocols for these assays and present hypothetical comparative data.

Kinase Selectivity Profiling

Given that some benzoxazinone derivatives have been identified as kinase inhibitors, assessing the selectivity of this compound across the human kinome is a critical first step. A broad kinase screen will reveal its primary kinase targets, if any, and its potential for off-target kinase-mediated effects.

Table 1: Hypothetical Kinase Selectivity Profile

Kinase TargetThis compound (% Inhibition at 1 µM)PI3K-i (% Inhibition at 1 µM)GSK588045 (% Inhibition at 1 µM)
PI3Kα15>955
PI3Kβ12>958
PI3Kδ18>907
PI3Kγ25>9010
mTOR20>956
ABL185<1012
SRC78<1015
LCK75<1011
EGFR5<103
VEGFR28<105

Experimental Protocol: KINOMEscan™ Profiling

The KINOMEscan™ competition binding assay is a high-throughput method to quantitatively measure the interactions between a test compound and a large panel of kinases. The assay principle involves the displacement of a known, immobilized ligand from the kinase active site by the test compound.

  • Assay Components: DNA-tagged kinases, an immobilized ligand, and the test compound.

  • Reaction: The test compound is incubated with the kinase and the immobilized ligand. If the test compound binds to the kinase's ATP-binding site, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • Data Analysis: Results are typically reported as the percentage of kinase remaining bound to the immobilized ligand compared to a vehicle control (% of control) or as the percentage of inhibition.

G

Cytochrome P450 (CYP450) Inhibition Profiling

CYP450 enzymes are crucial for the metabolism of most drugs. Inhibition of these enzymes by a new chemical entity can lead to drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity.

Table 2: Hypothetical CYP450 Inhibition Profile (IC₅₀ in µM)

CYP450 IsoformThis compoundPI3K-iGSK588045
CYP1A2>50>5025
CYP2C915>5018
CYP2C198>5010
CYP2D62.5455
CYP3A45>507

Experimental Protocol: Fluorescence-Based CYP450 Inhibition Assay

This high-throughput assay measures the ability of a test compound to inhibit the activity of major CYP450 isoforms using fluorescent probe substrates.

  • Reagents: Recombinant human CYP450 enzymes, a fluorogenic substrate for each isoform, and a NADPH-generating system.

  • Procedure: a. The test compound is pre-incubated with the CYP450 enzyme and the NADPH-generating system in a 96-well plate. b. The reaction is initiated by the addition of the fluorogenic substrate. c. The plate is incubated at 37°C for a specified time. d. The reaction is stopped, and the fluorescence of the metabolized product is measured using a plate reader.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated by fitting the data to a dose-response curve.

G

hERG Channel Inhibition Assay

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation, a potentially life-threatening cardiac arrhythmia.

Table 3: Hypothetical hERG Channel Inhibition Profile (IC₅₀ in µM)

AssayThis compoundPI3K-iGSK588045
hERG Channel Inhibition12>308

Experimental Protocol: Automated Patch-Clamp hERG Assay

Automated patch-clamp systems provide a higher throughput method for assessing compound effects on ion channel function compared to traditional manual patch-clamping.

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.

  • Procedure: a. Cells are dispensed into a specialized microfluidic plate. b. The automated system establishes a whole-cell patch-clamp configuration. c. A specific voltage protocol is applied to elicit and measure the hERG current. A common protocol involves a depolarizing pulse to activate the channels followed by a repolarizing step to measure the tail current. d. The baseline hERG current is recorded, after which increasing concentrations of the test compound are applied.

  • Data Analysis: The percentage of current inhibition at each concentration is determined, and the IC₅₀ value is calculated from the concentration-response curve.

G

Interpretation of Hypothetical Results and Next Steps

Based on the hypothetical data presented:

  • This compound: The hypothetical data suggests potential off-target activity against several kinases (ABL1, SRC, LCK) and moderate inhibition of CYP2D6, CYP3A4, and the hERG channel. These findings would warrant further investigation to determine the functional consequences of these interactions and to assess the therapeutic window.

  • PI3K-i: The data for this comparator illustrates a highly selective kinase inhibitor with minimal off-target effects in the profiled assays. This would be considered a desirable profile for a targeted therapeutic.

  • GSK588045: This compound shows potent and selective activity at its intended serotonin receptor targets (data not shown in these tables) with moderate CYP450 and hERG inhibition, which would need to be considered in its overall safety assessment.

Conclusion

A comprehensive off-target profiling strategy is essential for the successful development of any new chemical entity. For this compound, a systematic evaluation of its kinase selectivity, CYP450 inhibition, and hERG channel activity will provide a critical foundation for understanding its therapeutic potential and safety profile. The comparative framework presented in this guide serves as a template for interpreting such data and making informed decisions in the drug development process.

References

Orthogonal Validation of the Antifungal Phenotype Induced by 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, the specific phenotype induced by 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one has not been extensively characterized in publicly available literature. Based on the documented antifungal activities of structurally related 1,4-benzoxazin-3-one derivatives, this guide will proceed under the assumption that the primary phenotype of interest is antifungal activity . The following comparisons and protocols are presented as a comprehensive framework for the orthogonal validation of this hypothesized phenotype.

Introduction

Phenotypic screening is a powerful approach in drug discovery, enabling the identification of compounds that elicit a desired biological response without a priori knowledge of the molecular target. The compound this compound belongs to the benzoxazinone class of heterocyclic compounds, members of which have demonstrated a range of biological activities, including antifungal properties. Once a compound like this compound is identified as a hit in a primary antifungal screen, rigorous orthogonal validation is crucial to confirm its activity, elucidate its mechanism of action, and assess its therapeutic potential.

This guide provides a comparative overview of key orthogonal validation methods for an antifungal phenotype. It details experimental protocols and presents a framework for data comparison to aid researchers in designing robust validation strategies.

Hypothesized Antifungal Mechanism of Action

While the precise mechanism for this compound is unknown, some studies suggest that benzoxazine derivatives can be designed as analogues of azole antifungals, which inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death. The diagram below illustrates this hypothetical signaling pathway.

Hypothetical Antifungal Signaling Pathway cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Fungal Cell Membrane Lanosterol Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol CYP51 14-demethyl lanosterol->Ergosterol Membrane Integrity Membrane Integrity Ergosterol->Membrane Integrity Fungal Cell Viability Fungal Cell Viability Membrane Integrity->Fungal Cell Viability This compound This compound CYP51 CYP51 This compound->CYP51 Inhibition

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway.

Experimental Workflow for Orthogonal Validation

A multi-tiered approach is recommended for the orthogonal validation of an antifungal hit. This workflow progresses from initial in vitro confirmation to more complex in vivo efficacy and safety assessments.

Experimental Workflow for Orthogonal Validation cluster_vitro In Vitro Assays cluster_vivo In Vivo Models Primary_Screening Primary Phenotypic Screen (e.g., High-throughput growth inhibition) Hit_Compound Hit Compound: This compound Primary_Screening->Hit_Compound In_Vitro_Validation In Vitro Orthogonal Validation Hit_Compound->In_Vitro_Validation In_Vivo_Validation In Vivo Efficacy & Toxicity In_Vitro_Validation->In_Vivo_Validation Broth_Microdilution Broth Microdilution (MIC) In_Vitro_Validation->Broth_Microdilution Disk_Diffusion Disk Diffusion In_Vitro_Validation->Disk_Diffusion Time_Kill_Kinetics Time-Kill Kinetics In_Vitro_Validation->Time_Kill_Kinetics Cytotoxicity_Assay Cytotoxicity Assays (e.g., on mammalian cells) In_Vitro_Validation->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies In_Vivo_Validation->Mechanism_of_Action Galleria_mellonella Galleria mellonella Model In_Vivo_Validation->Galleria_mellonella Mouse_Model Mouse Model of Systemic Candidiasis In_Vivo_Validation->Mouse_Model

Caption: A tiered workflow for antifungal drug validation.

Comparison of In Vitro Orthogonal Validation Methods

In vitro assays are fundamental for confirming the antifungal activity of a hit compound and determining its potency. The following table compares common in vitro methods.

Method Principle Key Readout Advantages Disadvantages Typical Throughput
Broth Microdilution Serial dilution of the compound in liquid media inoculated with a standardized fungal suspension.[1]Minimum Inhibitory Concentration (MIC)[2]Quantitative, reproducible, standardized protocols available (CLSI, EUCAST).[1][2]Labor-intensive, can be affected by compound solubility and microbial aggregation.Medium to High
Disk Diffusion A compound-impregnated disk is placed on an agar plate inoculated with the fungus. The compound diffuses into the agar, creating a concentration gradient.[3]Zone of Inhibition (diameter in mm)[3]Simple, cost-effective, good for initial screening of multiple isolates.[3][4]Qualitative or semi-quantitative, less precise than broth microdilution, influenced by diffusion properties of the compound.[5]High
Time-Kill Kinetics Measures the rate of fungal killing over time at different compound concentrations.[6]Log reduction in Colony Forming Units (CFU)/mLProvides information on fungistatic vs. fungicidal activity, dynamic interaction over time.[6][7]Low throughput, labor-intensive, requires careful standardization of conditions.[8]Low
Cytotoxicity Assays Measures the toxicity of the compound against mammalian cell lines (e.g., HepG2, HEK293) to assess selectivity.IC50 (50% inhibitory concentration)Crucial for early assessment of therapeutic index, identifies non-specific cytotoxic compounds.In vitro toxicity may not always correlate with in vivo toxicity.High

Note on Quantitative Data: The table below presents hypothetical comparative data for this compound against Candida albicans, based on published data for similar benzoxazinone derivatives.[9][10] This serves as a template for how experimental data should be presented.

Assay Parameter Candida albicans Positive Control (Fluconazole)
Broth MicrodilutionMIC (µg/mL)164
Disk DiffusionZone of Inhibition (mm)1825
Time-Kill Kinetics (at 4x MIC)Log CFU/mL reduction at 24h3.52.0
Cytotoxicity (HepG2 cells)IC50 (µM)> 100> 200

Comparison of In Vivo Orthogonal Validation Methods

In vivo models are essential for evaluating the efficacy and toxicity of an antifungal compound in a whole organism, providing a more translationally relevant assessment.

Model Principle Key Readout Advantages Disadvantages Typical Throughput
Galleria mellonella (Wax Moth Larvae) Larvae are infected with a fungal pathogen and then treated with the test compound. Efficacy is determined by larval survival.Survival rate, fungal burden in hemolymph.Cost-effective, high throughput, ethically more acceptable than mammalian models, innate immune system shares similarities with vertebrates.Lacks an adaptive immune system, differences in pharmacokinetics and metabolism compared to mammals.High
Mouse Model of Systemic Candidiasis Mice are systemically infected with a fungal pathogen (e.g., Candida albicans) via intravenous injection and treated with the compound.Survival rate, fungal burden in target organs (e.g., kidneys), histopathology.Gold standard for preclinical efficacy testing, well-characterized models, allows for pharmacokinetic/pharmacodynamic (PK/PD) studies.[10]Expensive, low throughput, significant ethical considerations, requires specialized facilities.Low

Detailed Experimental Protocols

Broth Microdilution Assay (Adapted from CLSI M27)
  • Preparation of Compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Fungal Inoculum: Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Assay Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI 1640 medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the fungal inoculum to each well. Include a positive control (a known antifungal like fluconazole), a growth control (no compound), and a sterility control (no inoculum).

  • Incubation and Reading: Incubate the plate at 35°C for 24-48 hours. The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, read visually or with a spectrophotometer.

Galleria mellonella Infection Model
  • Inoculum Preparation: Prepare a suspension of the fungal pathogen (e.g., Candida albicans) in sterile saline at a concentration of 1 x 10⁷ CFU/mL.

  • Infection: Inject 10 µL of the fungal suspension into the last left proleg of each larva using a Hamilton syringe.

  • Compound Administration: At a specified time post-infection (e.g., 2 hours), inject 10 µL of the test compound (at various concentrations) or a vehicle control into the last right proleg.

  • Incubation and Monitoring: Incubate the larvae at 37°C and monitor survival daily for 5-7 days. Larvae are considered dead if they do not respond to touch.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and analyze for statistical significance (e.g., log-rank test).

Mouse Model of Systemic Candidiasis
  • Animal Acclimatization: House mice (e.g., female BALB/c, 6-8 weeks old) under standard conditions for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Infection: Infect mice with 1 x 10⁵ CFU of Candida albicans in 100 µL of sterile saline via lateral tail vein injection.

  • Treatment: Begin treatment at a specified time post-infection (e.g., 2 hours). Administer the test compound or vehicle control via a relevant route (e.g., intraperitoneal or oral) daily for a defined period (e.g., 7 days).

  • Monitoring: Monitor the mice daily for signs of morbidity and mortality for up to 21 days.

  • Endpoint Analysis: At the end of the study, or upon euthanasia, harvest target organs (e.g., kidneys), homogenize, and plate serial dilutions on SDA to determine the fungal burden (CFU/gram of tissue).

Conclusion

The orthogonal validation of a phenotypic screening hit is a critical and multifaceted process. For a compound like this compound with a hypothesized antifungal phenotype, a systematic approach employing a combination of in vitro and in vivo methods is essential. This guide provides a framework for comparing these methods and outlines key experimental protocols. By employing a robust validation cascade, researchers can confidently confirm the antifungal activity, gain insights into the mechanism of action, and assess the therapeutic potential of novel compounds, ultimately accelerating the development of new antifungal agents.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before handling 7-Bromo-4-methyl-2H-1,4-benzoxazin-3-one for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, chemical-resistant gloves (such as nitrile rubber), and safety glasses or goggles.[1][2][3] All handling of the solid compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][3]

Waste Characterization and Segregation

This compound should be treated as a hazardous waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous, and it is best to err on the side of caution with novel or less-studied compounds.[1][2] This compound falls under the category of halogenated organic waste.

Key Segregation Practices:

  • Do not mix with non-hazardous waste.

  • Do not dispose down the drain or in regular trash.[4]

  • Segregate from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]

  • Store separately from acids and bases.[5]

Step-by-Step Disposal Protocol

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste.[6][7] The container should have a secure, tightly fitting lid. For solid waste, a wide-mouth container is often suitable.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste".[8] The label should also include the full chemical name: "this compound" and the approximate quantity. Hazard warnings, such as "Toxic" or "Irritant," should also be included.[8]

  • Accumulation in a Satellite Accumulation Area (SAA): The labeled waste container should be kept at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][9] The SAA must be under the direct control of laboratory personnel.[7]

  • Storage:

    • Keep the waste container closed at all times, except when adding waste.[6]

    • Store the container in a secondary containment bin to prevent spills.[7]

    • Ensure the storage area is well-ventilated.[7]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8]

  • Final Disposal: The final disposal of this compound must be handled by a licensed hazardous waste disposal contractor.[7][10] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. The most common disposal method for this type of organic waste is incineration at a permitted facility.[6]

Quantitative Data Summary

Since a specific SDS for this compound is unavailable, quantitative data such as permissible exposure limits have not been established. The following table provides general guidelines for hazardous waste accumulation based on generator status, as defined by the EPA.

Generator StatusMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kgNo time limit
Small Quantity Generator (SQG) > 100 kg and < 1,000 kgUp to 180 days
Large Quantity Generator (LQG) ≥ 1,000 kgUp to 90 days

Data sourced from EPA guidelines.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (this compound) B Characterize as Hazardous Waste A->B C Select Compatible, Labeled Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Keep Container Closed & in Secondary Containment D->E F Arrange for Pickup by Licensed Waste Contractor E->F G Final Disposal (e.g., Incineration) F->G

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.[11][12]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.